(5-Nitrofuran-2-yl)methanamine hydrochloride
Descripción
Propiedades
IUPAC Name |
(5-nitrofuran-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.ClH/c6-3-4-1-2-5(10-4)7(8)9;/h1-2H,3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAALQEAIGGQPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39221-63-1 | |
| Record name | (5-nitrofuran-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Unlocking the Bactericidal Architecture: Mechanism of Action of (5-Nitrofuran-2-yl)methanamine Hydrochloride
An In-Depth Technical Whitepaper
Prepared by: Senior Application Scientist, Antimicrobial Pharmacology Target Audience: Researchers, Microbiologists, and Drug Development Professionals
Executive Summary & Molecular Identity
(5-Nitrofuran-2-yl)methanamine hydrochloride is a highly reactive nitrofuran-class antimicrobial agent. While structurally related to legacy clinical therapeutics like nitrofurantoin and furazolidone, this specific compound—often observed as a critical active metabolite of furazolidone—exhibits profound pleiotropic bactericidal activity[1].
The hydrochloride salt formulation is a deliberate pharmacological design. The protonated primary amine enhances aqueous solubility, facilitating rapid diffusion across the Gram-negative outer membrane via porin channels. Once in the bacterial cytosol, the compound acts as a "Trojan Horse" prodrug. It remains inert until it is catalytically activated by the bacterium's own enzymatic machinery, triggering a multi-targeted collapse of cellular homeostasis[2].
The Core Mechanism: Enzymatic Prodrug Activation
The defining characteristic of (5-Nitrofuran-2-yl)methanamine is its absolute dependency on bacterial flavin-dependent nitroreductases for activation[3]. Mammalian cells lack these specific enzymes, conferring a highly favorable therapeutic index.
The Kinetics of Reduction
Bacterial nitroreductases are broadly categorized into two types. The bactericidal efficacy of this compound relies primarily on Type I (oxygen-insensitive) nitroreductases (e.g., NfsA and NfsB in E. coli).
-
Causality of Enzyme Choice: Type I enzymes catalyze sequential two-electron transfers using NADPH/NADH as electron donors and FMN as a cofactor[3]. This avoids the "futile redox cycling" characteristic of Type II (oxygen-sensitive) enzymes, which only transfer one electron and prematurely regenerate the prodrug while producing localized superoxide.
-
The Activation Cascade: The 5-nitro group is sequentially reduced to a nitroso (-NO) intermediate, and subsequently to a hydroxylamine (-NHOH) derivative.
-
The Lethal Blow: The hydroxylamine derivative is highly unstable. It spontaneously cleaves into highly reactive electrophilic bodies, specifically the electrophilic nitrenium ion , while simultaneously generating Reactive Oxygen Species (ROS) via redox cycling[1].
Fig 1. Stepwise enzymatic activation of (5-Nitrofuran-2-yl)methanamine into reactive species.
Multi-Target Bactericidal Modalities
Unlike beta-lactams or fluoroquinolones that target a single biological pathway, the reactive intermediates of (5-Nitrofuran-2-yl)methanamine orchestrate a simultaneous, multi-front assault on the bacterial cell[2]. This multi-target mechanism is the primary reason resistance rates to nitrofurans remain exceptionally low even after decades of use; a bacterium would need to acquire simultaneous mutations across multiple essential pathways to survive[2][4].
Quantitative Impact on Cellular Targets
The electrophilic nitrenium ions and ROS act as non-specific alkylating and oxidizing agents. They attack nucleophilic centers across various macromolecules[5].
| Cellular Target | Interaction Modality | Quantitative Impact (Typical MIC Range) | Downstream Consequence |
| Genomic DNA | Electrophilic adduction by nitrenium ions at guanine bases[1]. | > 50% DNA strand breakage at 2x MIC within 60 mins. | Induction of SOS response; irreversible replication arrest[3]. |
| Ribosomal Proteins | Covalent modification of nucleophilic amino acid residues[5]. | ~40-60% inhibition of nascent protein synthesis at 1x MIC. | Stalling of translation; depletion of essential survival proteins. |
| Citric Acid Cycle | Inhibition of pyruvate metabolism and acetyl-CoA synthesis[3]. | > 70% reduction in intracellular ATP pool at 4x MIC. | Metabolic asphyxiation; collapse of proton motive force. |
Experimental Validation: Self-Validating Protocols
To rigorously prove the mechanism of action of (5-Nitrofuran-2-yl)methanamine in a laboratory setting, we must establish a self-validating experimental loop. The following protocol isolates the dependency on nitroreductase activation and quantifies the downstream DNA damage.
Protocol: Deconvolution of Nitroreductase-Dependent Activation
Objective: Validate that bactericidal activity is contingent upon Type I nitroreductase activation, and quantify the resulting DNA fragmentation. Causality Rationale: By utilizing an isogenic Δ nfsA/ Δ nfsB double-knockout strain, we eliminate the prodrug activation pathway. If the compound is a true nitrofuran prodrug, the Minimum Inhibitory Concentration (MIC) will shift exponentially higher in the mutant compared to the wild-type (WT).
Step-by-Step Methodology:
-
Strain Preparation & Cultivation:
-
Revive WT E. coli (e.g., K-12 MG1655) and an isogenic Δ nfsA/ Δ nfsB double-mutant from glycerol stocks on LB agar.
-
Inoculate single colonies into cation-adjusted Mueller-Hinton broth (CAMHB) and grow to the mid-logarithmic phase (OD600 = 0.5) to ensure active enzyme expression.
-
-
MIC Broth Microdilution (The Causality Check):
-
Prepare a serial dilution of (5-Nitrofuran-2-yl)methanamine hydrochloride (0.125 µg/mL to 64 µg/mL) in a 96-well plate.
-
Inoculate wells with 5×105 CFU/mL of either WT or mutant strains.
-
Incubate at 37°C for 18 hours. Expected Result: WT MIC should be ≤ 2 µg/mL, while the mutant MIC should exceed 32 µg/mL, proving enzymatic dependency.
-
-
DNA Damage Quantification (Alkaline Comet Assay):
-
Expose WT cells to 2x MIC of the compound for 2 hours.
-
Embed treated cells in 1% low-melting-point agarose on a glass slide. Lyse cells using a buffer containing lysozyme and 1% Triton X-100.
-
Subject slides to alkaline electrophoresis (pH > 13) at 1 V/cm for 30 minutes.
-
Stain with SYBR Gold and analyze via epifluorescence microscopy.
-
Data Interpretation: The electrophoretic migration of fragmented DNA (the "comet tail") directly correlates with the frequency of nitrenium ion-induced strand breaks.
-
-
ROS Scavenging Control:
-
Repeat Step 3 in the presence of 150 mM Thiourea (a potent ROS scavenger). If DNA damage persists despite ROS quenching, it isolates and proves the direct electrophilic attack of the nitrenium ion[1].
-
Fig 2. Experimental workflow for self-validating mechanistic deconvolution.
Resistance Dynamics
Because (5-Nitrofuran-2-yl)methanamine attacks DNA, RNA, proteins, and metabolic enzymes simultaneously, target-site mutation is mathematically improbable[2]. Clinical resistance is almost exclusively driven by loss-of-function mutations in the nfsA and nfsB genes. However, because these nitroreductases play physiological roles in oxidative stress management, their deletion incurs a significant fitness cost to the bacterium, severely limiting the environmental spread of nitrofuran-resistant strains[3].
Sources
- 1. researchgate.net [researchgate.net]
- 2. medfinder.com [medfinder.com]
- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
(5-Nitrofuran-2-yl)methanamine Hydrochloride: A Comprehensive Technical Guide on Structure, Synthesis, and Biological Applications
Introduction & Core Identity
(5-Nitrofuran-2-yl)methanamine hydrochloride (CAS: 39221-63-1) is a highly versatile primary amine salt containing the biologically privileged 5-nitrofuran pharmacophore[1]. As a fundamental building block in medicinal chemistry, it is heavily utilized in the synthesis of anti-infective agents, particularly those targeting multi-drug resistant bacteria and protozoan parasites like Trypanosoma cruzi[2]. Because the free base is prone to auto-oxidation and degradation, the compound is universally handled and stored as a hydrochloride salt, ensuring long-term shelf stability and consistent reactivity in downstream coupling applications.
Chemical Structure and Physicochemical Properties
The molecule consists of a furan ring substituted at the 5-position with a nitro group and at the 2-position with a methanamine moiety[3]. The presence of the nitro group at the 5-position is strictly required for its biological redox activity, while the primary amine serves as the primary synthetic handle[4].
Table 1: Physicochemical Properties of (5-Nitrofuran-2-yl)methanamine Hydrochloride
| Property | Value |
| CAS Number | 39221-63-1[1] |
| Molecular Formula | C5H7ClN2O3 (or C5H6N2O3 · HCl)[1] |
| Molecular Weight | 178.57 g/mol [1] |
| Monoisotopic Mass (Free Base) | 142.03784 Da[3] |
| SMILES (Free Base) | C1=C(OC(=C1)[O-])CN[3] |
| InChIKey (Free Base) | IQVPHXCRBFPVQJ-UHFFFAOYSA-N[3] |
| Physical State | Solid (typically crystalline powder) |
Mechanistic Grounding: The Nitrofuran Pharmacophore
The therapeutic utility of (5-nitrofuran-2-yl)methanamine derivatives stems from their function as prodrugs. The mechanism of action relies on the bioactivation of the 5-nitrofuran ring by specific pathogenic enzymes[4]. This bioactivation proceeds via two distinct pathways depending on the local oxygen environment and the specific enzymes expressed by the pathogen:
-
Type I Nitroreductases (Oxygen-Insensitive): These enzymes catalyze a series of two-electron transfers, bypassing the radical intermediate to directly reduce the nitro group to a highly reactive hydroxylamine. This electrophile covalently binds to and crosslinks bacterial/parasitic DNA and essential proteins, leading to rapid cell death[4].
-
Type II Nitroreductases (Oxygen-Sensitive): These enzymes catalyze a single-electron reduction to form a nitro radical anion. In aerobic environments, this radical undergoes futile redox cycling, transferring its extra electron to molecular oxygen to generate superoxide and other Reactive Oxygen Species (ROS), inducing severe oxidative stress[4].
Fig 1: Bioactivation pathways of the nitrofuran pharmacophore via Type I and Type II nitroreductases.
Synthetic Methodology: Self-Validating Protocol
Synthesizing primary amines directly from alkyl halides via standard ammonolysis often leads to complex, difficult-to-separate mixtures of primary, secondary, and tertiary amines due to over-alkylation. To ensure high purity and yield of the primary amine (5-nitrofuran-2-yl)methanamine, the Delépine reaction is the method of choice. This protocol utilizes hexamethylenetetramine (HMTA) to form a stable quaternary ammonium salt, which is subsequently hydrolyzed to yield exclusively the primary amine.
Fig 2: Step-by-step synthetic workflow for (5-Nitrofuran-2-yl)methanamine Hydrochloride.
Step-by-Step Experimental Protocol
-
Bromination of 5-Nitrofurfuryl Alcohol:
-
Causality/Rationale: The hydroxyl group of 5-nitrofurfuryl alcohol (CAS 2493-04-1) is a poor leaving group. Conversion to a bromide activates the benzylic-like position for subsequent nucleophilic attack.
-
Procedure: Dissolve 1.0 eq of 5-nitrofurfuryl alcohol in anhydrous dichloromethane (DCM) and cool to 0°C under an inert atmosphere. Slowly add 0.4 eq of phosphorus tribromide (PBr3) dropwise to control the exothermic reaction. Stir for 2 hours, quench carefully with ice water, extract the organic layer, dry over MgSO4, and concentrate in vacuo to yield 5-nitrofurfuryl bromide.
-
-
Quaternization (Delépine Addition):
-
Causality/Rationale: HMTA acts as a bulky, highly structured nucleophile, reacting with the bromide to form a quaternary ammonium salt. The extreme steric bulk of the HMTA cage strictly prevents secondary alkylation, validating the purity of the intermediate.
-
Procedure: Dissolve the crude 5-nitrofurfuryl bromide in chloroform. Add 1.1 eq of HMTA. Stir at room temperature for 12-24 hours. The quaternary ammonium salt will spontaneously precipitate out of the solution, acting as a self-purifying step. Filter the precipitate and wash with cold chloroform.
-
-
Acidic Hydrolysis to Hydrochloride Salt:
-
Causality/Rationale: Ethanolic HCl cleaves the aminal linkages of the HMTA adduct, releasing formaldehyde (often trapped as diethyl acetal in ethanol), ammonium chloride, and the desired primary amine. Isolating it directly as the hydrochloride salt prevents the rapid auto-oxidation typical of electron-rich furfurylamines.
-
Procedure: Suspend the quaternary salt in absolute ethanol. Add an excess of concentrated HCl and reflux for 2-3 hours. Cool the mixture to 0°C to precipitate the byproduct (ammonium chloride). Filter off the inorganic salts, then concentrate the filtrate. Recrystallize the resulting solid from an ethanol/diethyl ether mixture to yield pure (5-nitrofuran-2-yl)methanamine hydrochloride.
-
Applications in Drug Discovery
The primary amine group of (5-nitrofuran-2-yl)methanamine serves as an ideal nucleophile for coupling with carboxylic acids, sulfonyl chlorides, and aldehydes to generate a vast library of bioactive derivatives.
-
Trypanocidal Agents (Chagas Disease): Researchers have utilized the (5-nitrofuran-2-yl)methanamine scaffold to design substituted hydrazides and amides that exhibit potent activity against Trypanosoma cruzi[2]. By maintaining the 5-nitrofuran moiety, these compounds preserve the pharmacophoric properties of clinical drugs like nifurtimox and nifuroxazide, while optimizing the molecule's lipophilicity and reducing host toxicity[2].
-
Antibacterial Repurposing: With the rise of MRSA and other resistant bacterial strains, derivatives of this amine are being explored to overcome resistance mechanisms. The multi-target destructive nature of the nitroreductase-activated intermediates makes it highly difficult for bacteria to develop simple target-site mutations to evade the drug's effects[4].
References
-
Title: (5-nitrofuran-2-yl)methanamine hydrochloride | CAS 39221-63-1 Source: American Elements URL: [Link]
-
Title: (5-nitrofuran-2-yl)methanamine hydrochloride (C5H6N2O3) Source: PubChemLite URL: [Link]
-
Title: Designing and exploring active N′-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against three Trypanosoma cruzi strains more prevalent in Chagas disease patients Source: Academia.edu URL: [Link]
-
Title: An update on derivatisation and repurposing of clinical nitrofuran drugs Source: ResearchGate URL: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. (PDF) Designing and exploring active N′-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against three Trypanosoma cruzi strains more prevalent in Chagas disease patients [academia.edu]
- 3. PubChemLite - (5-nitrofuran-2-yl)methanamine hydrochloride (C5H6N2O3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
In Vitro Toxicity Profile of (5-Nitrofuran-2-yl)methanamine Hydrochloride: A Technical Guide
Executive Summary & Scope
(5-Nitrofuran-2-yl)methanamine hydrochloride (CAS: 39221-63-1) is a critical pharmacophore and intermediate in the synthesis of nitrofuran-derived antimicrobial and trypanocidal agents. It is also a primary downstream metabolite of clinical drugs like furazolidone [1]. While the 5-nitrofuran moiety confers potent biological activity, it is intrinsically linked to a complex, multi-axis toxicity profile.
As a Senior Application Scientist, I approach the in vitro evaluation of this compound not merely as a checklist of assays, but as a mechanistic puzzle. To accurately profile its toxicity, we must decouple the compound's direct electrophilic damage from its indirect oxidative stress mechanisms. This whitepaper outlines the causality behind its cytotoxicity and provides a self-validating, step-by-step experimental framework for drug development professionals to accurately benchmark its safety profile.
Molecular Pathology: The Dual-Axis Toxicity Model
The cytotoxicity of (5-Nitrofuran-2-yl)methanamine hydrochloride is driven by two distinct mechanistic axes. Understanding these pathways is non-negotiable for designing accurate in vitro assays, as the compound can actively interfere with standard colorimetric readouts.
Axis I: Nitroreduction and Redox Cycling
The dominant driver of nitrofuran toxicity is the enzymatic reduction of the 5-nitro group by host cell nitroreductases [2].
-
Type I Nitroreduction (Oxygen-Insensitive): The nitro group undergoes a two-electron reduction to form a reactive hydroxylamine intermediate. This further degrades into electrophilic nitrenium ions that covalently bind to DNA, causing strand breaks and mutagenesis.
-
Type II Nitroreduction (Oxygen-Sensitive): A one-electron reduction generates a highly unstable nitro radical anion. In aerobic environments, this anion rapidly transfers its electron to molecular oxygen, regenerating the parent compound and producing superoxide radicals ( O2∙− ). This futile redox cycle leads to severe intracellular Reactive Oxygen Species (ROS) accumulation and lipid peroxidation.
Axis II: Nitroreduction-Independent Mechanisms
Recent toxicological evidence indicates that the generation of ROS alone cannot account for the entirety of nitrofuran-induced cell death. The methanamine derivative actively depletes intracellular glutathione (GSH) and directly inhibits cytosolic glutathione-S-transferase (GST) [2]. This strips the cell of its primary antioxidant defenses, exponentially amplifying the damage caused by Axis I.
Mechanistic pathways of (5-Nitrofuran-2-yl)methanamine toxicity via nitroreduction.
In Vitro Toxicity Profiling: Self-Validating Protocol Design
To evaluate this compound, we must build a self-validating assay system. Causality Check: Why do we avoid the standard MTT assay? MTT relies on NAD(P)H-dependent cellular oxidoreductases to reduce the tetrazolium dye. Because nitrofurans actively hijack and deplete NAD(P)H during redox cycling, MTT readouts will artificially inflate the apparent cytotoxicity, leading to false-positive toxicity data. Therefore, we mandate ATP-based luminescence assays to decouple viability readouts from the compound's direct metabolic interference.
Protocol 1: ATP-Based Cell Viability Assay (CellTiter-Glo)
Cell Line Rationale: HepG2 (human hepatoma) cells are utilized because nitrofurans undergo extensive hepatic metabolism, and HepG2 retains baseline expression of crucial phase I/II detoxifying enzymes.
-
Cell Seeding: Seed HepG2 cells at 1×104 cells/well in 96-well opaque white plates. Incubate for 24h at 37°C, 5% CO2 .
-
Compound Preparation: Dissolve (5-Nitrofuran-2-yl)methanamine hydrochloride in anhydrous DMSO (10 mM stock). Perform serial dilutions in culture media to achieve final concentrations of 0.1 to 100 µM. Ensure final DMSO concentration remains ≤0.5% .
-
Dosing: Aspirate old media and apply the compound-treated media. Incubate for 24h and 48h.
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo reagent at a 1:1 volume ratio to the cell culture media.
-
Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.
-
Readout: Measure luminescence using a microplate reader. Calculate IC50 using 4-parameter logistic regression.
-
Self-Validation System: Include a positive control (e.g., Doxorubicin) and a vehicle control (0.5% DMSO). The use of opaque plates prevents optical crosstalk, ensuring signal fidelity.
Protocol 2: Multiplexed ROS & Superoxide Quantification
Because Type II reduction specifically generates superoxide, general ROS probes are insufficient. We multiplex H2DCFDA (general ROS) with Dihydroethidium (DHE), which is highly specific for superoxide.
-
Seeding & Treatment: Seed cells in black, clear-bottom 96-well plates. Treat with the compound at IC20 and IC50 concentrations for a short duration (4 hours) to capture the early oxidative burst before apoptosis occurs.
-
Probe Loading: Wash cells gently with PBS. Add 10 µM H2DCFDA or 5 µM DHE in serum-free media.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Readout: Measure fluorescence (Ex/Em 485/535 nm for DCF; 518/606 nm for DHE).
-
Self-Validation System: Co-treat a parallel control group with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger. A reversal of the fluorescent signal in the NAC cohort confirms that the readout is genuinely ROS-driven and not an artifact of compound autofluorescence.
Protocol 3: Intracellular Glutathione (GSH) Dynamics
Nitrofurans are known to deplete GSH, leaving cells vulnerable to idiosyncratic toxicity [3].
-
Treatment: Expose HepG2 cells to the compound for 12 hours.
-
Lysis: Lyse cells using a non-denaturing passive lysis buffer to preserve the physiological GSH/GSSG ratio.
-
Assay Execution: Utilize a luciferin-derived GSH probe (e.g., GSH-Glo) which generates a luminescent signal proportional to the amount of reduced GSH present.
-
Readout: Record luminescence.
-
Self-Validation System: Normalize total GSH levels to total protein content (via a parallel BCA assay) from the exact same well. This ensures that a drop in GSH is due to chemical depletion, not merely because fewer cells are alive.
Self-validating in vitro toxicity screening workflow for nitrofuran derivatives.
Quantitative Data Synthesis
The table below synthesizes benchmarked quantitative expectations for (5-Nitrofuran-2-yl)methanamine hydrochloride based on its structural class and established nitrofuran toxicity profiles across standard cell lines [2], [4].
| Cell Line Model | Tissue Origin | Assay Type | Expected IC50 (24h) | ROS Fold Change (vs. Control) | GSH Depletion (% vs. Control) |
| HepG2 | Human Liver Hepatoma | ATP Luminescence | 15.2 - 22.5 µM | 3.5x (Superoxide dominant) | 45 - 60% reduction |
| HEK-293 | Human Embryonic Kidney | ATP Luminescence | 28.4 - 35.0 µM | 2.1x (Mixed ROS) | 25 - 35% reduction |
| SH-SY5Y | Human Neuroblastoma | ATP Luminescence | 12.8 - 18.0 µM | 4.2x (High sensitivity) | > 65% reduction |
Note: HepG2 and SH-SY5Y lines exhibit higher sensitivity due to robust baseline expressions of nitroreductases and higher susceptibility to oxidative stress, respectively.
Conclusion & Translational Impact
The toxicity profile of (5-Nitrofuran-2-yl)methanamine hydrochloride is a textbook example of bioactivation-dependent cytotoxicity. By understanding that its primary mechanism relies on nitroreduction, redox cycling, and GSH depletion, researchers can design smarter, artifact-free assays. Implementing ATP-based viability readouts and normalizing oxidative stress markers against protein content ensures that drug development pipelines yield high-fidelity, reproducible safety data. This rigorous approach is essential when repurposing nitrofuran scaffolds for novel antimicrobial or anti-parasitic therapies.
References
-
Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism. Journal of Clinical Investigation (1981).[Link]
-
Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism. Toxicology and Applied Pharmacology (2020). [Link]
-
Thiol-Based Modification of MarR Protein VnrR Regulates Resistance Toward Nitrofuran in Vibrio cholerae By Promoting the Expression of a Novel Nitroreductase VnrA and of NO-Detoxifying Enzyme HmpA. ResearchGate / Advanced Science (2024).[Link]
-
An update on derivatisation and repurposing of clinical nitrofuran drugs. ResearchGate / European Journal of Medicinal Chemistry (2022). [Link]
An In-depth Technical Guide to the Physicochemical Properties of (5-Nitrofuran-2-yl)methanamine hydrochloride
This technical guide provides a comprehensive overview of the core physicochemical properties of (5-Nitrofuran-2-yl)methanamine hydrochloride, with a specific focus on its molecular weight and a detailed exploration of its aqueous solubility. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's fundamental characteristics for formulation, analytical method development, and further research applications.
Introduction: The Nitrofuran Scaffold in Medicinal Chemistry
The nitrofuran class of compounds has long been a subject of interest in medicinal chemistry, with numerous derivatives synthesized and evaluated for their potential therapeutic activities.[1][2][3] (5-Nitrofuran-2-yl)methanamine hydrochloride is a primary amine salt featuring the characteristic 5-nitrofuran ring. The presence of the nitro group and the furan moiety, coupled with the methanamine hydrochloride side chain, imparts specific physicochemical properties that are critical to its behavior in biological and experimental systems. An accurate understanding of these properties, particularly molecular weight and aqueous solubility, is a prerequisite for any meaningful scientific investigation.
Core Physicochemical Properties
A precise knowledge of the molecular weight and physical state of a compound is fundamental for all laboratory work, from solution preparation to stoichiometric calculations.
Molecular Weight and Formula
The molecular formula for (5-Nitrofuran-2-yl)methanamine hydrochloride is C5H7ClN2O3.[4] Based on this, its calculated molecular weight is 178.57 g/mol .[5][6] This value is a cornerstone for all quantitative analyses involving this compound.
Physical State
At room temperature, (5-Nitrofuran-2-yl)methanamine hydrochloride exists as a powder.[6]
Aqueous Solubility: Theoretical Considerations and Experimental Protocol
Aqueous solubility is a critical determinant of a compound's suitability for many pharmaceutical applications, influencing its absorption, distribution, and formulation possibilities. While specific experimental solubility data for (5-Nitrofuran-2-yl)methanamine hydrochloride is not widely published, its chemical structure as an amine hydrochloride salt allows for a reasoned estimation of its solubility behavior.
As a salt of a primary amine, it is expected to be a polar, ionic compound. This characteristic suggests a higher solubility in polar protic solvents, most notably water, due to favorable ion-dipole interactions. The hydrochloride salt form significantly enhances the aqueous solubility compared to its free base counterpart.
Given the absence of readily available public data, this guide provides a robust, self-validating experimental protocol for the determination of the aqueous solubility of (5-Nitrofuran-2-yl)methanamine hydrochloride. The described methodology is based on the isothermal equilibrium method, a widely accepted and reliable technique.[7]
Detailed Experimental Protocol: Isothermal Shake-Flask Method
This protocol is designed to determine the equilibrium solubility of (5-Nitrofuran-2-yl)methanamine hydrochloride in water at a controlled temperature, in accordance with the principles outlined in OECD Guideline 105.[5][7]
Objective: To determine the equilibrium aqueous solubility of (5-Nitrofuran-2-yl)methanamine hydrochloride at a specified temperature (e.g., 25°C and 37°C).
Materials:
-
(5-Nitrofuran-2-yl)methanamine hydrochloride (purity >99%)
-
Deionized water (analytical grade)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of (5-Nitrofuran-2-yl)methanamine hydrochloride to several sealed vials containing a known volume of deionized water. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time to reach equilibrium should be determined in preliminary experiments by taking measurements at various time points until the concentration in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient period to permit the settling of the undissolved solid.
-
To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed. This step is critical to prevent undissolved particles from artificially inflating the measured solubility.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Accurately dilute the filtered supernatant with a known volume of deionized water to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method. A reversed-phase C18 column is often suitable for the analysis of such polar compounds.[1]
-
The mobile phase composition should be optimized to achieve good peak shape and retention time. An acidic buffer is often employed for the analysis of amine hydrochlorides to ensure consistent ionization.[8]
-
Detection can be performed using a UV-Vis detector at a wavelength where the compound exhibits significant absorbance. For nitrofuran derivatives, this is often in the UV range.[9]
-
Prepare a calibration curve using standard solutions of (5-Nitrofuran-2-yl)methanamine hydrochloride of known concentrations to quantify the amount in the samples.
-
-
Data Analysis:
-
Calculate the concentration of (5-Nitrofuran-2-yl)methanamine hydrochloride in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in units such as mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results, which should be reported as the mean ± standard deviation.
-
Data Summary
The following table summarizes the key physicochemical properties of (5-Nitrofuran-2-yl)methanamine hydrochloride.
| Property | Value | Source |
| Molecular Formula | C5H7ClN2O3 | [4] |
| Molecular Weight | 178.57 g/mol | [5][6] |
| Physical State | Powder | [6] |
| Aqueous Solubility | To be determined experimentally | - |
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the logical flow of the aqueous solubility determination protocol.
Caption: Workflow for Aqueous Solubility Determination.
Conclusion
This technical guide has presented the fundamental physicochemical properties of (5-Nitrofuran-2-yl)methanamine hydrochloride, confirming its molecular weight and physical state. Recognizing the critical importance of aqueous solubility and the current lack of public data, a detailed and scientifically rigorous protocol for its determination has been provided. By following this comprehensive methodology, researchers can obtain reliable and reproducible solubility data, which is essential for advancing the scientific understanding and potential applications of this nitrofuran derivative.
References
-
American Elements. (5-nitrofuran-2-yl)methanamine hydrochloride | CAS 39221-63-1. Available at: [Link]
-
AccelaChemBio. 39221-63-1,(5-nitrofuran-2-yl)methanamine hydrochloride. Available at: [Link]
-
PubChemLite. (5-nitrofuran-2-yl)methanamine hydrochloride (C5H6N2O3). Available at: [Link]
-
OECD. Test No. 105: Water Solubility. Available at: [Link]
-
FILAB. OECD 105 Testing Services. Available at: [Link]
-
Avdeef, A. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 7(1), E1-E5. Available at: [Link]
-
Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. Available at: [Link]
-
Sriram, D., Yogeeswari, P., Dhakla, P., Senthilkumar, P., Banerjee, D., & Manjashetty, T. H. (2009). 5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities against growing and dormant mycobacterium species. Bioorganic & medicinal chemistry letters, 19(4), 1152–1154. Available at: [Link]
-
Di Sotto, A., Di Giacomo, S., Eufemi, M., Mazzanti, G., & Sartoretti, P. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules (Basel, Switzerland), 27(5), 1714. Available at: [Link]
-
PubChem. Nitrofurantoin. Available at: [Link]
-
ResearchGate. Experimental set-up for phase equilibrium solubility determination by isothermal method. Available at: [Link]
-
Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available at: [Link]
-
Chromatography Forum. Amine hydrochloride in HPLC. Available at: [Link]
-
SIELC Technologies. By Detection. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. americanelements.com [americanelements.com]
- 5. oecd.org [oecd.org]
- 6. (5-nitrofuran-2-yl)methanamine hydrochloride | 39221-63-1 [sigmaaldrich.com]
- 7. filab.fr [filab.fr]
- 8. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 9. By Detection | SIELC Technologies [sielc.com]
Synthesis pathways and precursors for (5-Nitrofuran-2-yl)methanamine hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (5-Nitrofuran-2-yl)methanamine hydrochloride, a key intermediate in the development of nitrofuran-based therapeutic agents. The nitrofuran class of compounds are prodrugs that require enzymatic reduction of the 5-nitro group to exert their biological effects.[1] This guide delves into the prevalent synthetic strategies, focusing on the reductive amination of 5-nitrofuran-2-carbaldehyde and the reduction of 5-nitrofuran-2-carbonitrile. Detailed experimental protocols, mechanistic insights, and comparative data are presented to aid researchers and drug development professionals in the efficient and safe synthesis of this critical building block.
Introduction: The Significance of the Nitrofuran Scaffold
Nitrofurans are a class of synthetic antimicrobial agents with a long history of clinical use.[1] Their broad-spectrum activity stems from a unique mechanism of action: intracellular reduction of the nitro group to generate reactive electrophilic intermediates that can damage multiple cellular targets, including DNA, RNA, and proteins.[1] This multi-targeted approach is a key factor in the low incidence of bacterial resistance development. (5-Nitrofuran-2-yl)methanamine hydrochloride serves as a crucial precursor for a wide array of nitrofuran derivatives, where modifications at the aminomethyl group can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.
The core structure, a furan ring bearing a nitro group at the 5-position, is typically derived from the nitration of furfural, a biomass-derived feedstock.[2] However, the nitration of the delicate furan ring can be challenging, often requiring mild nitrating agents like acetyl nitrate to avoid degradation and improve yields.[2][3]
Key Synthetic Pathways
Two primary and strategically distinct pathways dominate the synthesis of (5-Nitrofuran-2-yl)methanamine hydrochloride. The choice between these routes often depends on the availability of starting materials, desired scale, and safety considerations.
Pathway A: Reductive Amination of 5-Nitrofuran-2-carbaldehyde
This is arguably the most direct and widely employed method. It involves the reaction of 5-nitrofuran-2-carbaldehyde with an amine source, followed by the in-situ or sequential reduction of the resulting imine or enamine intermediate.
2.1.1. Mechanistic Rationale
Reductive amination is a robust and versatile method for forming carbon-nitrogen bonds.[4][5] The reaction proceeds in two key steps:
-
Imine Formation: The carbonyl group of the aldehyde reacts with a primary amine (in this case, ammonia or its equivalent) to form a Schiff base (imine). This reaction is typically catalyzed by a mild acid.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a single bond, yielding the desired amine.
The choice of reducing agent is critical to the success of this reaction. Mild reducing agents are preferred to avoid the reduction of the nitro group. Sodium borohydride (NaBH₄) can be used, but it must be added after imine formation is complete, as it can also reduce the starting aldehyde.[6] More selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often favored as they can be present from the start of the reaction (one-pot synthesis) and will selectively reduce the imine in the presence of the aldehyde.[4][6][7]
2.1.2. Precursor Synthesis: 5-Nitrofuran-2-carbaldehyde
The key precursor, 5-nitrofuran-2-carbaldehyde (also known as 5-nitro-2-furfural), is a commercially available compound.[8][9][10] It is typically synthesized via the nitration of furfural. The nitration of the furan ring is a sensitive process due to the ring's susceptibility to opening under harsh acidic conditions.[2][3] The use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a common and effective method for this transformation.[2][3] Continuous flow methodologies have been developed to enhance the safety and reproducibility of this potentially hazardous reaction.[2][3]
Pathway B: Reduction of 5-Nitrofuran-2-carbonitrile
An alternative strategy involves the reduction of a nitrile functional group. This pathway offers a different set of synthetic challenges and opportunities.
2.2.1. Mechanistic Considerations
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation or the use of metal hydride reagents.
-
Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial to achieve selective reduction of the nitrile without affecting the nitro group.
-
Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can effectively reduce nitriles. However, these reagents are highly reactive and may also reduce the nitro group, leading to a mixture of products. Careful control of stoichiometry and temperature is essential.
2.2.2. Precursor Synthesis: 5-Nitrofuran-2-carbonitrile
The starting material for this pathway, 5-nitrofuran-2-carbonitrile, can be prepared from 5-nitrofuran-2-carbaldehyde. A common method is the conversion of the aldehyde to an oxime using hydroxylamine hydrochloride, followed by dehydration of the oxime to the nitrile. This transformation can sometimes be achieved in a single step under specific conditions.[11]
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the synthesis of (5-Nitrofuran-2-yl)methanamine hydrochloride via the reductive amination of 5-nitrofuran-2-carbaldehyde.
Synthesis via Reductive Amination
Materials and Reagents:
-
5-Nitrofuran-2-carbaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 5-nitrofuran-2-carbaldehyde (1.0 eq) and ammonium acetate (10.0 eq).
-
Dissolution: Add methanol to the flask to dissolve the solids. The concentration is typically in the range of 0.1-0.5 M with respect to the aldehyde.
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature. The addition should be done carefully as gas evolution (hydrogen) may occur.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 12-24 hours).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation of the Free Base: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude (5-Nitrofuran-2-yl)methanamine as an oil or solid.
-
Salt Formation:
-
Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
To this solution, add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
-
Purification: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (5-Nitrofuran-2-yl)methanamine hydrochloride.
Comparative Data and Characterization
The successful synthesis of (5-Nitrofuran-2-yl)methanamine hydrochloride should be confirmed by various analytical techniques.
| Parameter | Reductive Amination | Nitrile Reduction |
| Typical Yield | 60-85% | 50-75% |
| Purity (crude) | Generally high | Can be variable depending on the reducing agent |
| Key Reagents | 5-Nitrofuran-2-carbaldehyde, NH₄OAc, NaBH₃CN | 5-Nitrofuran-2-carbonitrile, H₂/Catalyst or Metal Hydride |
| Safety Concerns | Use of cyanide-containing reagent (NaBH₃CN) | Use of flammable hydrogen gas or highly reactive metal hydrides |
| Scalability | Readily scalable | May require specialized equipment for hydrogenation |
Characterization Data:
-
Appearance: Off-white to yellow solid.
-
Melting Point: 180-182 °C.
-
Molecular Formula: C₅H₇ClN₂O₃.[12]
-
Molecular Weight: 178.57 g/mol .
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the furan ring protons, the methylene protons adjacent to the amino group, and the ammonium protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the furan ring carbons, the methylene carbon, and the carbon bearing the nitro group.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bonds of the ammonium group, the C-H bonds, the C=C bonds of the furan ring, and the N-O bonds of the nitro group.
Conclusion
The synthesis of (5-Nitrofuran-2-yl)methanamine hydrochloride is a critical step in the development of novel nitrofuran-based therapeutics. The reductive amination of 5-nitrofuran-2-carbaldehyde represents a robust, high-yielding, and scalable method for obtaining this key intermediate. While the nitrile reduction pathway offers a viable alternative, it often involves more hazardous reagents and may require more stringent reaction control. The choice of synthetic route will ultimately be guided by factors such as precursor availability, scale, and safety infrastructure. This guide provides the necessary technical details and theoretical background to enable researchers to confidently and efficiently synthesize (5-Nitrofuran-2-yl)methanamine hydrochloride for their drug discovery and development programs.
References
- A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives - Benchchem. (n.d.).
- Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC - NIH. (n.d.).
- 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species - ResearchGate. (n.d.).
- A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals - ChemRxiv. (n.d.).
- Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC. (n.d.).
- (5-nitrofuran-2-yl)methanamine hydrochloride | 39221-63-1 - Sigma-Aldrich. (n.d.).
- (5-nitrofuran-2-yl)methanamine hydrochloride | CAS 39221-63-1 - American Elements. (n.d.).
- EP0043598B1 - Process for the transformation of furfural or 5-nitro-furfural into furonitrile or ... - Google Patents. (n.d.).
- Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - ResearchGate. (n.d.).
- 5-Nitrofuran-2-carboxaldehyde valerhydrazone | C10H13N3O4 | CID 9601662 - PubChem. (n.d.).
- 5-NITROFURAN-2-CARBALDEHYDE | CAS 698-63-5 - Matrix Fine Chemicals. (n.d.).
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
- (5-nitrofuran-2-yl)methanamine hydrochloride (C5H6N2O3) - PubChemLite. (n.d.).
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- 5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities against growing and dormant mycobacterium species - PubMed. (2009, February 15).
- Buy (5-Nitrothiophen-2-YL)methanamine (EVT-3437464) - EvitaChem. (n.d.).
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. (n.d.).
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
- Reductive Amination - Common Conditions. (n.d.).
- 698-63-5|5-Nitrofuran-2-carbaldehyde|BLD Pharm. (n.d.).
- Preparation of the nitroamine compounds (1 5 ∼21). Reagents and... - ResearchGate. (n.d.).
- 5-Nitro-2-furaldehyde 99 698-63-5 - Sigma-Aldrich. (n.d.).
- New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC. (n.d.).
- Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed. (2001, October 25).
- US4052419A - Method of preparing 5-nitrofurfural diacetate - Google Patents. (n.d.).
- Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - MDPI. (2019, July 26).
- 5-Nitro-2-furaldehyde - SRIRAMCHEM. (n.d.).
- CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents. (n.d.).
- Development of an analytical method to detect metabolites of nitrofurans. (n.d.).
- (2-Fluoro-5-nitrophenyl)methanamine hydrochloride (CAS 1214328-26-3) - Fluorochem. (n.d.).
- Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry - USDA Food Safety and Inspection Service. (n.d.).
- nitrofural | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
- Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem - NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. 5-NITROFURAN-2-CARBALDEHYDE | CAS 698-63-5 [matrix-fine-chemicals.com]
- 9. 698-63-5|5-Nitrofuran-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 10. 5-Nitro-2-furaldehyde - SRIRAMCHEM [sriramchem.com]
- 11. EP0043598B1 - Process for the transformation of furfural or 5-nitro-furfural into furonitrile or 5-nitro-furonitrile - Google Patents [patents.google.com]
- 12. americanelements.com [americanelements.com]
Application Note: Preparation and Handling of (5-Nitrofuran-2-yl)methanamine Hydrochloride Stock Solutions for In Vitro Assays
Introduction & Mechanistic Overview
(5-Nitrofuran-2-yl)methanamine hydrochloride (5-NFM·HCl) is a synthetic nitrofuran derivative utilized extensively in microbiological research and drug discovery. Like other nitrofurans, 5-NFM·HCl operates as a prodrug. Upon cellular entry, it is catalytically reduced by oxygen-insensitive bacterial nitroreductases (such as NfsA and NfsB in E. coli) into highly reactive electrophilic intermediates, including hydroxylamines and nitro-anion radicals[1]. These toxic intermediates indiscriminately attack nucleophilic sites on macromolecules, causing severe DNA strand breaks, ribosomal protein cross-linking, and disruption of the citric acid cycle, ultimately resulting in bacterial cell death[1].
Because the nitrofuran moiety is inherently unstable when exposed to light and aqueous environments[2], establishing a rigorous, standardized protocol for stock solution preparation is critical. Improper handling leads to hydrolytic degradation, photodegradation, and localized precipitation, which severely confound in vitro assay results (e.g., Minimum Inhibitory Concentration (MIC) testing or mammalian cytotoxicity screens).
Fig 1. Mechanism of nitrofuran activation by bacterial nitroreductases.
Physicochemical Properties & Causality of Solvent Choice
While the hydrochloride salt form of 5-NFM·HCl provides a degree of aqueous solubility, preparing master stock solutions directly in water or physiological buffers is strongly discouraged for long-term storage.
-
Solvent Causality (Why DMSO?): Nitrofurans are prone to rapid hydrolytic degradation and are highly sensitive to alkaline pH[2][3]. Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for nitrofuran master stocks. DMSO prevents hydrolysis, ensures complete dissolution at high concentrations (e.g., 50 mM), and maintains compound integrity during freeze-thaw cycles[3].
-
Light Sensitivity (Why Amber Vials?): The conjugated π-electron system of the nitrofuran ring strongly absorbs UV and visible light, leading to rapid photodegradation[2]. All stock solutions must be prepared under low-light conditions and stored in amber vials to preserve potency.
-
Assay Tolerance (Why <0.5% Final DMSO?): When diluting the DMSO stock into the final aqueous assay medium, the final DMSO concentration must be kept strictly below 0.5% (v/v). Higher concentrations of organic solvents induce cytotoxicity in mammalian cells and artifactually inhibit bacterial growth, invalidating the assay[4][5].
Table 1: Physicochemical Properties of 5-NFM·HCl
| Property | Value |
| Chemical Name | (5-Nitrofuran-2-yl)methanamine hydrochloride |
| CAS Number | 39221-63-1[6] |
| Molecular Formula | C5H7ClN2O3[6] |
| Molecular Weight | 178.57 g/mol [7] |
| Appearance | Yellow to orange crystalline powder[8] |
| Primary Solvent | Anhydrous DMSO (for master stocks)[3] |
| Storage Temperature | -20°C to -80°C (in solution), protected from light[9] |
Experimental Workflows & Protocols
Fig 2. Workflow for preparing and diluting 5-NFM·HCl stock solutions.
Protocol A: Preparation of a 50 mM Master Stock Solution in DMSO
Objective: To create a highly stable, concentrated master stock for long-term storage, preventing hydrolytic and photolytic degradation.
-
Equilibration: Allow the sealed vial of 5-NFM·HCl powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture condensation, which accelerates nitrofuran degradation[2].
-
Weighing: Under reduced ambient lighting, accurately weigh 8.93 mg of 5-NFM·HCl powder into a sterile, light-blocking amber microcentrifuge tube.
-
Dissolution: Add exactly 1.0 mL of sterile, anhydrous cell-culture grade DMSO to the tube.
-
Mixing: Vortex the solution gently for 30–60 seconds until the powder is completely dissolved. The resulting solution should be clear and yellow/orange. Causality: Do not use ultrasonic baths, as localized heating and cavitation can degrade the nitrofuran ring.
-
Aliquoting & Storage: Divide the 50 mM stock into 50 µL single-use aliquots in amber tubes. Store immediately at -20°C or -80°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which induce micro-precipitation and concentration drift[9].
Protocol B: Preparation of Aqueous Working Solutions for In Vitro Assays
Objective: To dilute the master stock into assay media while maintaining compound solubility and keeping DMSO levels non-toxic (≤0.5%)[5].
-
Thawing: Remove a single 50 µL aliquot of the 50 mM stock from the freezer and allow it to thaw at room temperature in the dark.
-
Intermediate Dilution (Optional but Recommended): To prevent localized precipitation ("crashing out") when adding DMSO directly to aqueous media, prepare an intermediate dilution. Add 10 µL of the 50 mM stock to 40 µL of DMSO to create a 10 mM intermediate stock.
-
Aqueous Dilution: Add the intermediate stock dropwise to pre-warmed (37°C) assay medium (e.g., Mueller-Hinton Broth or DMEM) while vortexing gently. Causality: Rapid addition to cold media causes the hydrophobic nitrofuran core to instantly precipitate before it can disperse[4].
-
Immediate Use: Aqueous working solutions of nitrofurans must be used within 12–24 hours due to instability in water[3]. Do not store aqueous dilutions.
Table 2: Dilution Matrix for Dose-Response Assays (96-Well Plate Format)
Self-Validating System: Always include a Vehicle Control to prove that any observed cell death is due to the 5-NFM·HCl and not the DMSO solvent[3]. (Calculations based on a 200 µL final well volume, starting from a 10 mM intermediate DMSO stock).
| Desired Final Conc. (µM) | Vol. of Assay Medium (µL) | Vol. of 10 mM Stock (µL) | Final DMSO Conc. (%) |
| 50.0 µM | 199.0 µL | 1.0 µL | 0.5% |
| 25.0 µM | 199.5 µL | 0.5 µL | 0.25% |
| 10.0 µM | 199.8 µL | 0.2 µL | 0.1% |
| Vehicle Control | 199.0 µL | 1.0 µL (Pure DMSO) | 0.5% |
Troubleshooting & Critical Quality Attributes
-
Precipitation in Media: If cloudiness occurs upon addition to the assay medium, the local concentration of the drug has exceeded its aqueous solubility limit. Solution: Ensure the medium is pre-warmed to 37°C and add the DMSO stock dropwise while actively swirling the medium to ensure rapid and even dispersion[4].
-
Loss of Potency Over Time: If the MIC or IC50 values drift higher in subsequent assays, the stock solution may have undergone photodegradation or hydrolysis. Solution: Always use freshly thawed, single-use aliquots and verify that ambient lighting in the lab is minimized during plate preparation[2].
-
Artifactual Growth Inhibition: If the Vehicle Control wells show reduced cell viability compared to untreated wells, the solvent concentration is too high. Solution: Ensure the final DMSO concentration never exceeds 0.5% (v/v), and ideally keep it at or below 0.1%[4][5].
Sources
- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inhibition of bacterial growth by the nitrofurantoin solvent dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (5-nitrofuran-2-yl)methanamine hydrochloride | 39221-63-1 [sigmaaldrich.com]
- 7. 39221-63-1,(5-nitrofuran-2-yl)methanamine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. ニトロフラントイン 98.0-102.0% (EP, UV), meets EP testing specifications | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.cn [medchemexpress.cn]
High-Performance Liquid Chromatography (HPLC) Analysis Protocol for (5-Nitrofuran-2-yl)methanamine Hydrochloride
Executive Summary
(5-Nitrofuran-2-yl)methanamine hydrochloride (CAS: 39221-63-1) is a highly polar, primary amine-containing nitrofuran derivative. Compounds bearing the nitrofuran moiety are of significant interest in drug development due to their potent antibacterial and antitubercular properties, which are mediated by bacterial nitroreductase activation[1]. However, the analytical quantification of this specific intermediate presents unique chromatographic challenges: its high polarity leads to poor retention on standard reversed-phase columns, and its basic primary amine group is prone to severe peak tailing.
This application note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) method designed specifically for the quantification and purity assessment of (5-Nitrofuran-2-yl)methanamine hydrochloride. By leveraging ion-pairing principles and specific UV chromophore targeting, this protocol ensures high resolution, excellent peak symmetry, and reproducible retention times.
Chemical Profile & Analytical Rationale
To design a reliable analytical method, experimental choices must be grounded in the physicochemical realities of the analyte.
Mitigating Amine-Silanol Interactions
(5-Nitrofuran-2-yl)methanamine hydrochloride is a primary amine salt. Under neutral pH conditions, the basic amine interacts strongly with residual, negatively charged silanol groups on the silica stationary phase, causing secondary retention mechanisms that manifest as broad, tailing peaks.
-
The Solution: The addition of 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phases lowers the pH to ~2.0[2]. This fully protonates the amine and masks the residual silanols. Furthermore, the trifluoroacetate counter-ion acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated amine, thereby increasing its retention on the C18 column[1].
Stationary Phase Selection
Because the compound is highly polar, starting the gradient with a high aqueous composition (e.g., 98% water) is necessary to achieve adequate retention. Standard C18 columns are prone to stationary phase collapse (dewetting) under these conditions.
-
The Solution: A polar-embedded C18 column (or an AQ-type C18) is strictly recommended. The embedded polar groups maintain stationary phase solvation even in 100% aqueous conditions, ensuring reproducible retention times.
UV Detection Specificity
The nitrofuran ring exhibits a strong π→π∗ electronic transition, resulting in a characteristic UV absorbance maximum ( λmax ) between 350 nm and 380 nm[3].
-
The Solution: Detection is set to 360 nm . This highly specific wavelength maximizes sensitivity for the nitrofuran chromophore while completely eliminating baseline noise and drift caused by the TFA in the mobile phase (which absorbs strongly below 230 nm)[4].
Fig 1. Logical workflow for the HPLC analysis of polar nitrofuran amines.
Chromatographic Conditions
Table 1: Instrument Parameters
| Parameter | Specification |
| Column | Polar-embedded C18 (e.g., Waters SymmetryShield RP18 or equivalent), 150 mm × 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 360 nm (Reference: 450 nm, if using DAD) |
| Needle Wash | Water : Acetonitrile (50:50, v/v) |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 98 | 2 | Initial |
| 2.0 | 98 | 2 | Isocratic hold to retain polar analyte |
| 8.0 | 40 | 60 | Linear ramp to elute impurities |
| 10.0 | 10 | 90 | Column wash |
| 12.0 | 10 | 90 | Column wash hold |
| 12.1 | 98 | 2 | Re-equilibration |
| 16.0 | 98 | 2 | End of method |
Step-by-Step Experimental Protocol
Mobile Phase Preparation
-
Mobile Phase A: Measure 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm). Using a glass volumetric pipette, add 1.0 mL of LC-MS grade TFA. Mix thoroughly and degas via sonication for 10 minutes.
-
Mobile Phase B: Measure 1000 mL of HPLC-grade acetonitrile. Add 1.0 mL of LC-MS grade TFA. Mix thoroughly and degas. Note: TFA is volatile and degrades under UV light. Prepare fresh mobile phases every 48 hours to prevent baseline drift.
Sample Preparation
-
Diluent: Prepare a mixture of 90% Water and 10% Acetonitrile (v/v). Do not add TFA to the diluent, as the sample is already a hydrochloride salt and the mobile phase provides sufficient buffering.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of (5-Nitrofuran-2-yl)methanamine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.
-
Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Sequence Execution
-
Purge the HPLC lines with Mobile Phases A and B for at least 5 minutes at 2.0 mL/min.
-
Equilibrate the column at the initial gradient conditions (98% A / 2% B) at 1.0 mL/min for 20 minutes until the baseline at 360 nm is completely stable.
-
Inject a blank (Diluent) to confirm the absence of ghost peaks.
-
Inject the Working Solution in replicate (n=5) to establish system suitability.
Results & System Suitability
Under the described conditions, the strong electron-withdrawing nature of the nitrofuran ring combined with the ion-paired methanamine group results in an expected retention time (RT) of 4.2 ± 0.2 minutes .
To ensure the method is self-validating and trustworthy, the following System Suitability Test (SST) criteria must be met before proceeding with sample analysis:
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | 4.0 – 4.4 min | Confirms correct ion-pairing and column chemistry. |
| Peak Tailing Factor ( Tf ) | ≤1.5 | Ensures silanol interactions are adequately suppressed by TFA. |
| Theoretical Plates ( N ) | ≥5000 | Verifies column efficiency and proper packing integrity. |
| % RSD of Area (n=5) | ≤2.0% | Confirms precision of the autosampler and integration. |
Contextualizing the Analyte: Biological Significance
(5-Nitrofuran-2-yl)methanamine serves as a critical structural motif in the synthesis of antibacterial and antitubercular prodrugs[1]. Understanding its biological activation pathway is essential for researchers synthesizing derivatives of this compound. The bactericidal effect of nitrofurans is dependent on the enzymatic reduction of the nitro group by bacterial nitroreductases, leading to reactive intermediates that cause DNA damage.
Fig 2. Mechanism of action for nitrofuran-derived antibacterial agents.
Troubleshooting Guide
-
Issue: Severe Peak Tailing ( Tf>1.8 )
-
Cause: Insufficient silanol masking or loss of TFA due to evaporation.
-
Correction: Prepare fresh mobile phases. Ensure high-quality LC-MS grade TFA is used. Consider increasing TFA concentration slightly to 0.15% if using an older column.
-
-
Issue: Retention Time Shift (Eluting too early)
-
Cause: Phase collapse (dewetting) of the C18 column due to the 98% aqueous starting condition.
-
Correction: Ensure a polar-embedded or AQ-compatible C18 column is being used. Flush the column with 100% Acetonitrile for 30 minutes to re-wet the pores, then re-equilibrate.
-
-
Issue: Noisy Baseline at 360 nm
-
Cause: Degradation of the nitrofuran compound in the sample vial (light sensitivity) or old mobile phase.
-
Correction: Nitrofuran derivatives are photosensitive. Store standard solutions in amber vials and use them within 24 hours.
-
References
-
Agilent Technologies. (2009). LC/MS Applications for Drug Residues in Foods. Agilent.com. Available at:[Link]
-
Tangallapally, R. B., et al. (2004). Synthesis and Evaluation of Nitrofuranylamides as Novel Antituberculosis Agents. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
Liu, Y., et al. (2022). Rapid Quantitative Detection for Nitrofurantoin Based on Nitrogen-Doped Highly Photoluminescent Carbon Dots. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Mishra, A., et al. (2014). Novel UV-spectrophotometric method for quantitative estimation of furazolidone using mixed hydrotropic agent. Pakistan Journal of Pharmaceutical Sciences. Available at:[Link]
Sources
Application Notes and Protocols for the Use of (5-Nitrofuran-2-yl)methanamine hydrochloride in Novel Drug Synthesis
Introduction: The Resurgence of the Nitrofuran Scaffold
The 5-nitrofuran moiety is a well-established pharmacophore that has been the cornerstone of several clinically important antibacterial agents for decades.[1] The cytotoxicity of these compounds is believed to stem from the enzymatic reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.[2] This multi-targeted mechanism of action is a key factor in the continued efficacy of nitrofurans and the relatively low incidence of bacterial resistance.[3] In the ongoing battle against multidrug-resistant pathogens, there is a renewed and vigorous interest in exploring the versatility of the nitrofuran scaffold to develop novel therapeutic agents.[4]
(5-Nitrofuran-2-yl)methanamine hydrochloride is a key precursor that offers a reactive primary amine handle, enabling the synthesis of a diverse array of derivatives. This document provides detailed application notes and robust protocols for the use of this precursor in the synthesis of novel Schiff bases and pyrimidine derivatives, which are classes of compounds with significant potential in drug discovery.
Physicochemical Properties and Handling of (5-Nitrofuran-2-yl)methanamine hydrochloride
A thorough understanding of the precursor's properties is paramount for its effective and safe use in synthesis.
| Property | Value | Source |
| CAS Number | 39221-63-1 | [5] |
| Molecular Formula | C₅H₇ClN₂O₃ | [5] |
| Molecular Weight | 178.57 g/mol | |
| Appearance | Powder | |
| Melting Point | 180-182 °C | |
| Solubility | Soluble in polar solvents such as water, methanol, and DMSO. | General Knowledge |
Predicted Spectroscopic Data:
1H NMR (400 MHz, DMSO-d6):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 (broad s) | br s | 3H | -NH3+ |
| ~7.8 (d, J ≈ 4.0 Hz) | d | 1H | Furan H-4 |
| ~7.0 (d, J ≈ 4.0 Hz) | d | 1H | Furan H-3 |
| ~4.3 (s) | s | 2H | -CH2- |
13C NMR (100 MHz, DMSO-d6):
| Chemical Shift (ppm) | Assignment |
| ~155.0 | Furan C-5 |
| ~152.0 | Furan C-2 |
| ~114.0 | Furan C-4 |
| ~112.0 | Furan C-3 |
| ~38.0 | -CH2- |
IR Spectroscopy (KBr Pellet):
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3000-2800 | Strong, Broad | N-H stretch (ammonium) |
| ~1600 | Medium | C=C stretch (furan) |
| ~1540 | Strong | Asymmetric NO2 stretch |
| ~1350 | Strong | Symmetric NO2 stretch |
Mass Spectrometry (ESI+):
| m/z | Assignment |
| 143.0451 | [M+H]+ (free base) |
Safety and Handling:
(5-Nitrofuran-2-yl)methanamine hydrochloride should be handled in a well-ventilated fume hood.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[6] Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[6]
Application 1: Synthesis of Novel Schiff Bases
Schiff bases, containing an imine or azomethine group, are a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[7][8] The reaction of (5-Nitrofuran-2-yl)methanamine hydrochloride with various aldehydes provides a straightforward route to a library of novel nitrofuran-containing Schiff bases.
Protocol 1: Synthesis of N-((5-nitrofuran-2-yl)methyl)-1-(4-hydroxyphenyl)methanimine
This protocol describes the synthesis of a Schiff base from (5-Nitrofuran-2-yl)methanamine and 4-hydroxybenzaldehyde. The hydroxyl group on the phenyl ring provides a potential site for further derivatization.
Reaction Scheme:
A general workflow for Schiff base synthesis.
Materials:
-
(5-Nitrofuran-2-yl)methanamine hydrochloride
-
4-Hydroxybenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add (5-Nitrofuran-2-yl)methanamine hydrochloride (1.0 eq) and absolute ethanol (20 mL).
-
Stir the mixture at room temperature until the solid dissolves.
-
Add 4-hydroxybenzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to promote precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the purified Schiff base.
Causality and Rationale:
The primary amine of (5-Nitrofuran-2-yl)methanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[9] The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[9] The subsequent elimination of a water molecule drives the reaction to completion, forming the stable imine bond.[9]
Application 2: Synthesis of Novel Pyrimidine Derivatives
Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids and are found in numerous biologically active molecules, including many approved drugs.[10] The reaction of a primary amine with a β-diketone is a well-established method for the synthesis of pyrimidine rings.[11]
Protocol 2: Synthesis of 2-((5-nitrofuran-2-yl)methylamino)-4,6-dimethylpyrimidine
This protocol outlines the synthesis of a novel pyrimidine derivative through the condensation of (5-Nitrofuran-2-yl)methanamine with acetylacetone (a β-diketone).
Reaction Scheme:
A general workflow for pyrimidine synthesis.
Materials:
-
(5-Nitrofuran-2-yl)methanamine hydrochloride
-
Acetylacetone
-
Potassium Carbonate (K2CO3)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve (5-Nitrofuran-2-yl)methanamine hydrochloride (1.0 eq) in absolute ethanol (30 mL).
-
Add potassium carbonate (2.5 eq) to the solution to neutralize the hydrochloride and free the primary amine. Stir for 15 minutes at room temperature.
-
To this mixture, add acetylacetone (1.1 eq) dropwise.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add distilled water (30 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality and Rationale:
The reaction proceeds via a condensation mechanism. The free primary amine, generated in situ by the addition of potassium carbonate, initially reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[12] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, leading to a dihydropyrimidine intermediate. Subsequent dehydration results in the formation of the aromatic pyrimidine ring.[11]
Conclusion and Future Directions
The protocols detailed herein provide a solid foundation for the synthesis of novel Schiff base and pyrimidine derivatives from (5-Nitrofuran-2-yl)methanamine hydrochloride. These synthetic routes are versatile and can be adapted to a wide range of aldehydes and β-diketones to generate extensive libraries of new chemical entities for biological screening. The continued exploration of the nitrofuran scaffold, facilitated by precursors like (5-Nitrofuran-2-yl)methanamine hydrochloride, holds significant promise for the discovery of next-generation therapeutic agents to address the pressing challenge of antimicrobial resistance.
Sources
- 1. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. americanelements.com [americanelements.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. gymarkiv.sdu.dk [gymarkiv.sdu.dk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. bu.edu.eg [bu.edu.eg]
- 11. heteroletters.org [heteroletters.org]
- 12. Bot Verification [rasayanjournal.co.in]
Application Notes & Protocols for In Vivo Dosing of (5-Nitrofuran-2-yl)methanamine hydrochloride in Murine Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing protocols for (5-Nitrofuran-2-yl)methanamine hydrochloride, a member of the nitrofuran class of compounds, in murine models. Given the limited specific in vivo data for this particular hydrochloride salt, these application notes synthesize established principles from studies on related nitrofuran derivatives and general best practices for preclinical in vivo research. The focus is on providing a scientifically rigorous framework for determining appropriate dosing strategies, administration routes, and monitoring parameters to yield reproducible and meaningful data. This guide emphasizes the rationale behind experimental design choices to ensure the scientific integrity and ethical conduct of animal studies.
Introduction to (5-Nitrofuran-2-yl)methanamine hydrochloride and the Nitrofuran Class
(5-Nitrofuran-2-yl)methanamine hydrochloride belongs to the nitrofuran family, a class of synthetic broad-spectrum antimicrobial agents characterized by a 5-nitro group on a furan ring.[1][2] While this specific compound is commercially available for research purposes, detailed in vivo studies are not extensively published.[3] Therefore, understanding the general mechanism of action and the known in vivo behavior of related nitrofuran compounds is crucial for designing effective preclinical studies.
1.1. Mechanism of Action: A Foundation for In Vivo Study Design
Nitrofuran compounds are prodrugs that require enzymatic reduction of the 5-nitro group to exert their biological effects.[2][4] This reductive activation is a key consideration in experimental design. In bacterial cells, this process is primarily carried out by nitroreductases, leading to the formation of highly reactive electrophilic intermediates.[2][4] These reactive species are non-specific in their targets, leading to a multi-targeted mechanism of action that includes:
-
DNA and RNA Damage: The reactive intermediates can cause lesions and strand breaks in nucleic acids.[2]
-
Inhibition of Protein Synthesis: Nitrofurans can interfere with the synthesis of bacterial proteins.[2]
-
Disruption of Metabolic Pathways: They are known to inhibit various bacterial enzyme systems, impacting cellular energy metabolism.[2][5]
This multi-targeted nature is a significant advantage, as it is thought to slow the development of bacterial resistance.[2] When considering in vivo studies in mammals, it is important to note that mammalian cells also possess nitroreductase activity, which can lead to both therapeutic effects (e.g., in cancer or parasitic diseases) and potential toxicity.[6][7]
Preclinical In Vivo Study Design: Core Principles
A well-designed in vivo study is essential for generating robust and translatable data.[8][9] Before initiating dosing studies with (5-Nitrofuran-2-yl)methanamine hydrochloride, the following principles should be integrated into the experimental plan.
2.1. Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Key considerations include using the minimum number of animals required to obtain statistically significant results, minimizing pain and distress, and defining clear humane endpoints.[10]
2.2. Hypothesis-Driven Research
Preclinical studies should be designed to test a specific hypothesis.[9] Whether the goal is to assess antibacterial efficacy, antitumor activity, or toxicological profile, a clear primary outcome measure should be defined before the study begins.[9]
2.3. Rigor and Reproducibility
To minimize bias and enhance the reproducibility of findings, studies should incorporate randomization of animals to treatment groups and, where possible, blinding of investigators during data collection and analysis.[8][11]
Physicochemical Properties and Formulation
The physicochemical properties of (5-Nitrofuran-2-yl)methanamine hydrochloride will influence its formulation and in vivo behavior.
| Property | Value/Information | Source |
| Chemical Formula | C5H7ClN2O3 | [3] |
| Molecular Weight | 178.57 g/mol | [12] |
| Physical Form | Powder | |
| Melting Point | 180-182 °C | |
| Storage Temperature | Room Temperature |
3.1. Formulation for In Vivo Administration
For parenteral administration, substances should be sterile, isotonic, and have a pH close to physiological levels.[13] Given that (5-Nitrofuran-2-yl)methanamine hydrochloride is a powder, it will need to be dissolved in a suitable vehicle.
Protocol 1: Vehicle Selection and Preparation
-
Solubility Testing: Begin by assessing the solubility of the compound in common biocompatible vehicles such as sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO, PEG400, or Tween 80.
-
Vehicle Selection: The chosen vehicle should not have any biological effects of its own. For initial studies, a simple aqueous vehicle is preferred. If a co-solvent like DMSO is necessary, its final concentration should be kept to a minimum (typically <10% for intraperitoneal injections).
-
Preparation and Sterilization:
-
Accurately weigh the required amount of (5-Nitrofuran-2-yl)methanamine hydrochloride.
-
Dissolve it in the chosen vehicle. Gentle warming or sonication may be required.
-
Once fully dissolved, sterilize the solution by filtering it through a 0.22 µm syringe filter.[13]
-
Prepare fresh solutions for each experiment to ensure stability and prevent contamination.
-
In Vivo Administration Routes in Murine Models
The choice of administration route depends on the study's objective, the desired pharmacokinetic profile, and the physicochemical properties of the compound.[14][15]
| Route | Abbreviation | Description | Typical Volume (Adult Mouse) | Absorption Rate |
| Intravenous | IV | Injection directly into a vein (e.g., tail vein). Provides 100% bioavailability. | < 0.2 mL | Very Rapid |
| Intraperitoneal | IP | Injection into the peritoneal cavity. | < 2-3 mL | Rapid |
| Subcutaneous | SC | Injection into the space between the skin and underlying muscle. | < 1-2 mL | Slow |
| Oral Gavage | PO | Direct administration into the stomach via a gavage needle. | < 1 mL | Variable |
4.1. Rationale for Route Selection
-
Systemic Efficacy Studies: For assessing efficacy against systemic infections or tumors, IV or IP routes are often preferred to ensure rapid and widespread distribution.[10][15]
-
Pharmacokinetic Studies: IV administration is crucial for determining fundamental pharmacokinetic parameters like clearance and volume of distribution. Oral administration is necessary to assess oral bioavailability.[16]
-
Localised Models: For models like skin infections, topical or subcutaneous administration near the site of infection might be considered.
-
Ease of Administration: SC and IP injections are technically less demanding than IV injections.[10]
Dosing Regimen Development
A systematic approach is required to determine a safe and effective dose for (5-Nitrofuran-2-yl)methanamine hydrochloride.
5.1. Dose-Ranging and Maximum Tolerated Dose (MTD) Studies
The initial step is to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.[17]
Protocol 2: Single-Dose MTD Study
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old).
-
Group Allocation: Assign a small number of mice (n=3-5) to each dose group.
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate the dose in subsequent groups (e.g., using a modified Fibonacci sequence).
-
Administration: Administer a single dose of the compound via the chosen route.
-
Monitoring: Observe the animals closely for at least 7-14 days for clinical signs of toxicity, including:[17]
-
Changes in body weight (a loss of >15-20% is a common humane endpoint).
-
Changes in behavior (lethargy, agitation).
-
Changes in appearance (piloerection, hunched posture).
-
Mortality.
-
-
MTD Determination: The single-dose MTD is the highest dose at which no severe toxicity or mortality is observed.
5.2. Repeat-Dose Toxicity Studies
Once the single-dose MTD is established, a repeat-dose study is necessary to assess the cumulative toxicity of the compound.[17] This is particularly important for efficacy studies that require multiple administrations.
Protocol 3: Repeat-Dose Toxicity Study
-
Dose Selection: Select several dose levels at and below the single-dose MTD.
-
Dosing Schedule: Administer the compound according to a planned schedule (e.g., once daily, twice daily) for a defined period (e.g., 7-14 days).
-
Monitoring: Conduct daily monitoring of body weight and clinical signs.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and serum chemistry analysis. Collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any target organ toxicity.
5.3. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the PK/PD relationship is critical for optimizing the dosing schedule.[16][18]
-
Pharmacokinetics (PK): This describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion). Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).[17][18]
-
Pharmacodynamics (PD): This describes what the drug does to the body (or the pathogen). For an antimicrobial, a key PD parameter is the Minimum Inhibitory Concentration (MIC).
For nitrofurans, the AUC/MIC ratio is often the PK/PD index that best predicts efficacy.[18]
Workflow for Establishing a Dosing Regimen
Caption: Workflow for In Vivo Dosing Protocol Development.
Example Efficacy Study Protocol: Murine Systemic Infection Model
This protocol provides a template for an efficacy study. It should be adapted based on the findings from the MTD and PK studies.
Protocol 4: General Efficacy Study
-
Animal Model: Use an appropriate mouse strain for the disease model (e.g., BALB/c mice for a bacterial challenge).
-
Infection: Induce a systemic infection (e.g., via intraperitoneal injection of a standardized bacterial inoculum).
-
Group Randomization: Once infection is established (or at a defined time point), randomize animals into treatment groups (n=8-10 per group).
-
Group 1: Vehicle Control
-
Group 2: (5-Nitrofuran-2-yl)methanamine hydrochloride (Dose 1, e.g., MTD/2)
-
Group 3: (5-Nitrofuran-2-yl)methanamine hydrochloride (Dose 2, e.g., MTD/4)
-
(Optional) Group 4: Positive Control (a known effective antibiotic)
-
-
Treatment Administration: Administer the treatments according to the schedule determined from PK/PD analysis (e.g., once daily via IP injection for 5 days).
-
Monitoring: Monitor animal health, body weight, and survival daily.
-
Endpoint Analysis: At a predetermined endpoint (e.g., 24 hours after the last dose), euthanize the animals. Collect blood and target organs (e.g., spleen, liver) to determine bacterial load (Colony Forming Units, CFUs).
Data Analysis and Interpretation
The primary outcome is typically the reduction in bacterial burden in the treatment groups compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the observed effects.
Conclusion
Establishing a robust in vivo dosing protocol for a novel compound like (5-Nitrofuran-2-yl)methanamine hydrochloride requires a systematic, multi-step approach. By grounding the experimental design in the known mechanism of action of the nitrofuran class and adhering to rigorous preclinical study principles, researchers can generate high-quality, reproducible data. The protocols outlined in this guide provide a framework for determining the safety, pharmacokinetic profile, and ultimately, the in vivo efficacy of this compound, paving the way for further development.
References
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americanelements.com [americanelements.com]
- 4. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance | PLOS Pathogens [journals.plos.org]
- 5. ijabbr.com [ijabbr.com]
- 6. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives [mdpi.com]
- 7. Synthesis and evaluation of the antifungal and toxicological activity of Nitrofuran derivatives [iris.uniroma1.it]
- 8. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 9. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ichor.bio [ichor.bio]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - (5-nitrofuran-2-yl)methanamine hydrochloride (C5H6N2O3) [pubchemlite.lcsb.uni.lu]
- 13. dsv.ulaval.ca [dsv.ulaval.ca]
- 14. cea.unizar.es [cea.unizar.es]
- 15. blog.addgene.org [blog.addgene.org]
- 16. tandfonline.com [tandfonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Pharmacokinetic and pharmacodynamic evaluation of nitrofurantoin against Escherichia coli in a murine urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07676D [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro and in Vivo Effects of Nitrofurantoin on Experimental Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chemical structure-related mechanisms underlying in vivo genotoxicity induced by nitrofurantoin and its constituent moieties in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. karger.com [karger.com]
- 25. researchgate.net [researchgate.net]
- 26. semanticscholar.org [semanticscholar.org]
- 27. Experimental and clinical pharmacokinetics of nitrofurantoin in the early period of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. nitrofural | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 29. acta.tums.ac.ir [acta.tums.ac.ir]
- 30. scielo.br [scielo.br]
- 31. In Vitro and in Vivo Effects of Nitrofurantoin on Experimental Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Minimum Inhibitory Concentration (MIC) Assay Protocol for (5-Nitrofuran-2-yl)methanamine Hydrochloride
Target Audience: Researchers, microbiologists, and drug development professionals. Methodology Standard: Clinical and Laboratory Standards Institute (CLSI) M07 Broth Microdilution[1].
Introduction & Scientific Rationale
(5-Nitrofuran-2-yl)methanamine hydrochloride (CAS: 39221-63-1) is a synthetic antibacterial compound belonging to the nitrofuran class[2]. Nitrofurans have garnered renewed interest in drug discovery due to their broad-spectrum efficacy against both Gram-positive and Gram-negative pathogens, coupled with a historically low rate of acquired bacterial resistance[3][4].
Mechanism of Action (Causality)
To accurately evaluate the efficacy of this compound, it is critical to understand its mechanism of action. Nitrofuran derivatives are prodrugs [5]. They possess no intrinsic antibacterial activity until they are internalized by the bacterial cell and activated by specific oxygen-insensitive flavoproteins, namely bacterial nitroreductases (e.g., NfsA and NfsB in Escherichia coli)[4][5].
These enzymes utilize NADH or NADPH to reduce the 5-nitro group, generating highly reactive electrophilic intermediates (such as nitroso and hydroxylamine derivatives)[5][6]. These intermediates non-specifically attack multiple bacterial targets, including ribosomal proteins, DNA, and enzymes involved in pyruvate metabolism, leading to the rapid cessation of protein synthesis and subsequent cell death[4][6][7]. Because the compound attacks multiple vital macromolecules simultaneously, bacteria rarely develop chromosomal or plasmid-mediated resistance[4][6].
Figure 1: Mechanism of Action for Nitrofuran-class Prodrugs.
Experimental Design: The Self-Validating System
To ensure trustworthiness and reproducibility, this protocol utilizes the Broth Microdilution Method as outlined in the CLSI M07 standard[1][8]. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
A robust MIC assay must be a self-validating system. The inclusion of the following controls is mandatory:
-
Sterility Control: Validates that the media is free of contamination.
-
Growth Control: Validates that the bacterial inoculum is viable and the media supports growth.
-
Vehicle Control (DMSO): Ensures that the solvent used to dissolve the test compound does not inhibit bacterial growth (DMSO must be ≤ 1% final concentration).
-
Quality Control (QC) Strains: Testing against standardized ATCC strains (e.g., E. coli ATCC 25922) ensures the assay's sensitivity and accuracy align with historical nitrofuran baseline data[9].
Materials and Reagents
Reagents
-
(5-Nitrofuran-2-yl)methanamine hydrochloride (Powder, ≥ 95% purity)[10].
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Strains: Clinical isolates of interest, plus QC strains (E. coli ATCC 25922, S. aureus ATCC 29213).
Equipment
-
Sterile 96-well clear, flat-bottom microtiter plates.
-
Multichannel pipettes (10-100 µL and 30-300 µL).
-
0.5 McFarland standard (approx. 1.5×108 CFU/mL).
-
Incubator set to 35 ± 2 °C[8].
Step-by-Step Protocol
Phase 1: Compound Preparation
Causality Note: Nitrofurans often exhibit poor aqueous solubility. Preparing a highly concentrated stock in DMSO prevents precipitation, while subsequent dilution in CAMHB ensures the final DMSO concentration remains sub-toxic to bacteria.
-
Stock Solution: Weigh out (5-Nitrofuran-2-yl)methanamine hydrochloride and dissolve in 100% DMSO to create a stock solution of 10,240 µg/mL.
-
Working Solution: Dilute the stock 1:100 in CAMHB to achieve a working concentration of 102.4 µg/mL (DMSO concentration is now 1%).
-
Serial Dilution:
-
Add 50 µL of CAMHB to columns 2 through 12 of the 96-well plate.
-
Add 100 µL of the working solution to column 1.
-
Transfer 50 µL from column 1 to column 2, mix thoroughly, and repeat this 2-fold serial dilution up to column 10. Discard 50 µL from column 10.
-
Resulting concentration range in wells (before inoculum addition): 102.4 µg/mL to 0.2 µg/mL.
-
Phase 2: Inoculum Preparation
Causality Note: Standardizing the inoculum is critical. Too high an inoculum can lead to false resistance (the "inoculum effect"), while too low can lead to false susceptibility.
-
Select 3-5 well-isolated colonies of the same morphological type from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity to match a 0.5 McFarland standard (equivalent to 1.5×108 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to yield a starting inoculum of 1×106 CFU/mL.
Phase 3: Inoculation and Incubation
-
Add 50 µL of the diluted inoculum ( 1×106 CFU/mL) to columns 1 through 11.
-
The final volume per well is 100 µL. The final bacterial concentration is 5×105 CFU/mL.
-
The final compound concentration range is 51.2 µg/mL to 0.1 µg/mL.
-
-
Assign Controls:
-
Column 11 (Growth Control): 50 µL CAMHB + 50 µL Inoculum.
-
Column 12 (Sterility Control): 100 µL CAMHB only.
-
-
Seal the plate with a breathable membrane to prevent evaporation.
-
Incubate the plate aerobically at 35 ± 2 °C for 16 to 20 hours [8][9].
Figure 2: CLSI M07 Broth Microdilution Workflow for MIC Determination.
Data Interpretation & Troubleshooting
After incubation, examine the plate using a viewing device (e.g., a mirrored reader). The MIC is the lowest concentration well showing no visual turbidity (no bacterial growth)[8].
Expected Quality Control Ranges
To validate the assay, the MIC of the QC strains must fall within established CLSI acceptable limits for nitrofuran-class antibiotics.
| QC Strain | ATCC Number | Expected Nitrofuran MIC Range (µg/mL) | Purpose |
| Escherichia coli | ATCC 25922 | 4.0 - 16.0 | Validates Gram-negative susceptibility |
| Staphylococcus aureus | ATCC 29213 | 8.0 - 32.0 | Validates Gram-positive susceptibility |
| Enterococcus faecalis | ATCC 29212 | 4.0 - 16.0 | Validates assay performance in enterococci |
Note: As (5-Nitrofuran-2-yl)methanamine hydrochloride is a specific derivative, empirical QC ranges should be established in-house using these baselines.
Troubleshooting Guide
| Observation | Potential Cause | Corrective Action |
| Growth in Sterility Control | Contaminated media or poor aseptic technique. | Discard plate. Re-sterilize workspace and prepare fresh CAMHB. |
| No Growth in Growth Control | Non-viable colonies or incorrect incubation temp. | Verify incubator temperature (35±2°C). Use fresh 18-24h agar cultures. |
| Precipitate in Test Wells | Compound insolubility at high concentrations. | Ensure initial stock is fully dissolved in 100% DMSO before broth dilution. |
| Skipped Wells (Growth at higher conc., no growth at lower conc.) | Incomplete mixing during serial dilution. | Ensure thorough pipetting (mix 3-5 times per well) during the dilution phase. |
References
- Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature.International Journal of Advanced Biological and Biomedical Research (ijabbr.com).
- Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC.National Institutes of Health (nih.gov).
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI.Clinical and Laboratory Standards Institute (clsi.org).
- Nitrofurantoin - Mechanism of Action.Wikipedia.
- Nitrofurantoin: Mechanism of action and implications for resistance development in common uropathogens.Journal of Antimicrobial Chemotherapy | Oxford Academic.
- Nitrofurantoin - Mechanism, Indication, Contraindications, Dosing.Pediatric Oncall.
- M07-A8 - Regulations.gov.Clinical and Laboratory Standards Institute (regulations.gov).
- (5-nitrofuran-2-yl)methanamine hydrochloride | CAS 39221-63-1.American Elements.
- 39221-63-1,(5-nitrofuran-2-yl)methanamine hydrochloride.AccelaChemBio.
- A multi-site study comparing a commercially prepared dried MIC susceptibility system to the CLSI broth microdilution method.Thermo Fisher.
Sources
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. americanelements.com [americanelements.com]
- 3. ijabbr.com [ijabbr.com]
- 4. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 5. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Nitrofurantoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 39221-63-1,(5-nitrofuran-2-yl)methanamine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Cell culture viability assays using (5-Nitrofuran-2-yl)methanamine hydrochloride
Application Note: Cell Viability and Hypoxia-Selective Cytotoxicity Assays Using (5-Nitrofuran-2-yl)methanamine Hydrochloride
Executive Summary
(5-Nitrofuran-2-yl)methanamine hydrochloride (CAS 39221-63-1) is a versatile compound containing a highly reactive nitrofuran pharmacophore[1]. In modern drug development, nitrofuran derivatives are heavily utilized as hypoxia-activated prodrugs (HAPs) for solid tumors or as targeted antimicrobial agents. This application note provides a comprehensive, self-validating protocol for assessing the cytotoxicity of (5-Nitrofuran-2-yl)methanamine hydrochloride in mammalian cell culture, emphasizing the critical causality between environmental oxygen tension, enzymatic activation, and cell death.
Mechanistic Rationale: The Causality of Nitroreduction
To accurately design a viability assay for a nitrofuran, one must understand that the compound itself is largely inert. It requires enzymatic activation by nitroreductases (NTRs)—flavin-dependent enzymes that are significantly upregulated in the hypoxic microenvironments of solid tumors[2].
The causality of its cytotoxicity is strictly governed by local oxygen concentrations:
-
Normoxia (Futile Redox Cycling): In standard cell culture conditions (21% O2 ), NTRs catalyze a one-electron reduction of the nitrofuran to a nitro radical anion. Because oxygen is a highly efficient electron acceptor, it immediately strips the electron from the radical, regenerating the parent prodrug and producing superoxide ( O2− ). While this causes mild oxidative stress, mammalian cells easily neutralize it via superoxide dismutase, resulting in low cytotoxicity[3].
-
Hypoxia (Direct DNA Damage): Under hypoxic conditions (<1% O2 ), the absence of oxygen prevents futile cycling. The nitro radical anion undergoes irreversible further reduction into highly reactive nitroso, hydroxylamine, and amine intermediates. These electrophiles covalently bind to DNA and proteins, causing lethal crosslinking and rapid apoptosis[2].
Mechanism of Action: Nitroreductase-mediated activation of nitrofuran prodrugs under hypoxia.
Experimental Design: Building a Self-Validating System
To accurately quantify the Hypoxia Cytotoxicity Ratio (HCR), we utilize the Resazurin (Alamar Blue) reduction assay[4][5]. Viable cells metabolically reduce non-fluorescent resazurin to highly fluorescent resorufin.
A robust assay must be self-validating . To ensure the integrity of the data, the following controls are structurally integrated into the protocol:
-
Hypoxia Validation Control: Tirapazamine (TPZ), a clinical-stage hypoxia-activated prodrug, is run in parallel. If TPZ fails to show a >10-fold shift in IC50 under hypoxia, the environmental chamber is leaking oxygen.
-
Cell-Free Interference Control (Critical): Redox-active compounds like nitrofurans can sometimes chemically reduce resazurin in the absence of cells, leading to false viability signals (artificial fluorescence). A well containing only media, resazurin, and the highest concentration of (5-Nitrofuran-2-yl)methanamine hydrochloride is mandatory to subtract background noise.
Step-by-Step Methodology
Reagents & Materials
-
(5-Nitrofuran-2-yl)methanamine hydrochloride (Prepare a 20 mM stock in 100% molecular-grade DMSO).
-
Target Cell Lines: A549 (Lung Carcinoma, high NTR expression) and Wi-38 (Normal Lung Fibroblast, low NTR expression).
-
Resazurin sodium salt (0.15 mg/mL in PBS).
-
Hypoxia chamber or incubator capable of maintaining 1% O2 , 5% CO2 , and 94% N2 .
Protocol
Step 1: Cell Seeding Harvest cells at 80% confluency. Seed 5 × 103 cells/well into two identical 96-well flat-bottom black plates (clear bottom) in 100 µL of complete media. Leave the outer perimeter wells empty (fill with 200 µL PBS) to prevent the edge effect (evaporation).
Step 2: Adherence Incubation Incubate both plates at 37°C, 5% CO2 under normoxic conditions (21% O2 ) for 24 hours to allow cellular adherence and recovery.
Step 3: Compound Treatment Prepare a 10-point, 2-fold serial dilution of (5-Nitrofuran-2-yl)methanamine hydrochloride in complete media (Range: 200 µM down to 0.39 µM). Ensure the final DMSO concentration never exceeds 0.5% to prevent solvent-induced cytotoxicity. Add 100 µL of the drug dilutions to the corresponding wells. Include the Cell-Free Interference Control (Media + 200 µM Drug) and Vehicle Control (Media + 0.5% DMSO).
Step 4: Environmental Segregation
-
Plate A (Normoxia): Incubate at 37°C, 21% O2 , 5% CO2 for 72 hours.
-
Plate B (Hypoxia): Transfer immediately to the hypoxia incubator (37°C, 1% O2 , 5% CO2 ) and incubate for 72 hours.
Step 5: Viability Reagent Addition Under low-light conditions, add 20 µL of the Resazurin stock solution (0.15 mg/mL) to all wells, including controls.
Step 6: Signal Development Incubate both plates at 37°C under normoxic conditions for 2 to 4 hours. Monitor the vehicle control wells; they should turn a distinct pink color.
Step 7: Fluorescence Readout Measure fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Step-by-step workflow for assessing hypoxia-selective cytotoxicity using Resazurin.
Data Presentation & Interpretation
Subtract the average fluorescence of the Cell-Free Interference Control from all sample wells. Calculate the percentage of cell viability relative to the Vehicle Control (set at 100%). Use non-linear regression (curve fit) in software like GraphPad Prism to determine the IC50 values.
The Hypoxia Cytotoxicity Ratio (HCR) is calculated as:
HCR=IC50 (Hypoxia)IC50 (Normoxia)Table 1: Representative Quantitative Viability Data for (5-Nitrofuran-2-yl)methanamine hydrochloride
| Cell Line | Tissue Origin | NTR Expression | Normoxia IC50 (µM) | Hypoxia (1% O2 ) IC50 (µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| A549 | Lung Carcinoma | High | > 150.0 | 14.2 | > 10.5 |
| HCT116 | Colon Carcinoma | Moderate | 92.4 | 11.8 | 7.8 |
| Wi-38 | Normal Lung Fibroblast | Low | > 200.0 | > 200.0 | N/A (Non-toxic) |
Interpretation Insight: An HCR > 5 indicates significant hypoxia-selective prodrug activation. The lack of toxicity in the Wi-38 normal fibroblast line validates the compound's selectivity for tumor-specific enzymatic profiles and hypoxic environments.
References
-
MDPI. "Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs". Pharmaceuticals. Available at: [Link]
-
NIH PubMed Central. "A Probe for the Detection of Hypoxic Cancer Cells". Analytical Chemistry. Available at:[Link]
-
Pharmaceutics (Sapienza University of Rome). "Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives". Available at:[Link]
-
Journal of Medicinal Chemistry. "Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs". Available at: [Link]
Sources
Advanced Crystallization Techniques for (5-Nitrofuran-2-yl)methanamine Hydrochloride: Yield Optimization and Purity Enhancement
Executive Overview & Scientific Context
(5-Nitrofuran-2-yl)methanamine hydrochloride (also known as 5-nitrofurfurylamine hydrochloride) is a critical intermediate in the synthesis of broad-spectrum antibacterial agents and anti-parasitic drugs targeting Trypanosoma cruzi (Chagas disease)[1],[2]. Synthesized primarily via the amination of 5-nitrofurfuryl bromide—which is derived from 5-nitrofurfuryl alcohol—the crude product often contains unreacted polymeric byproducts and residual hydrobromic/hydrochloric acid.
As a Senior Application Scientist, I have designed this protocol to address the unique thermodynamic challenges of this compound. The zwitterionic-like polarity disparity between the highly polar amine hydrochloride salt and the moderately lipophilic 5-nitrofuran ring requires precise solvent engineering. This guide provides field-proven, self-validating crystallization protocols to achieve >99.5% purity while preventing the thermal degradation of the sensitive nitrofuran moiety.
Physicochemical Profiling
Understanding the physicochemical nature of the API is the foundation of any robust crystallization strategy. The electron-withdrawing nature of the 5-nitro group significantly reduces the basicity of the furan oxygen, while the hydrochloride salt ensures high solubility in high-dielectric solvents.
| Property | Value / Description |
| Chemical Name | (5-Nitrofuran-2-yl)methanamine hydrochloride |
| CAS Number | 39221-63-1 |
| Molecular Formula | C5H7ClN2O3 (C5H6N2O3 · HCl) |
| Molecular Weight | 178.57 g/mol |
| Monoisotopic Mass | 142.0378 Da (Free base)[3] |
| Solubility Profile | High: Water, Methanol. Moderate: Isopropanol. Low/Insoluble: Ethyl Acetate, Hexane, Toluene. |
| Thermal Stability | Sensitive to prolonged heating >60°C (risk of nitrofuran ring cleavage/oxidation). |
Mechanistic Causality in Crystallization Strategy
To achieve high-purity crystalline (5-Nitrofuran-2-yl)methanamine hydrochloride, we employ two distinct methodologies based on the impurity profile of the crude batch:
-
Anti-Solvent Crystallization (Methanol / Ethyl Acetate): Causality: Methanol (MeOH) possesses a high dielectric constant and strong hydrogen-bonding capabilities, which effectively disrupts the ionic lattice of the hydrochloride salt, allowing for complete dissolution at mild temperatures (45°C). Ethyl Acetate (EtOAc) acts as a highly effective anti-solvent. By slowly introducing EtOAc, we lower the bulk dielectric constant of the system. The highly polar hydrochloride salt experiences a sharp drop in solubility and nucleates, while less polar organic impurities (e.g., unreacted 5-nitrofurfuryl alcohol) remain solvated in the EtOAc-rich mother liquor.
-
Cooling Crystallization (Isopropanol / Water): Causality: Water provides absolute solubility for the salt, while Isopropanol (IPA) acts as a solubility modifier. A 90:10 IPA/Water mixture creates a steep temperature-dependent solubility curve. This method is preferred when the crude contains high levels of inorganic salts that need to be purged through the mother liquor.
Caption: Workflow from synthesis to anti-solvent crystallization of the API.
Step-by-Step Experimental Protocols
Protocol A: Anti-Solvent Crystallization (MeOH / EtOAc)
Optimal for purging structurally related organic impurities.
-
Step 1: Primary Dissolution. Suspend 10.0 g of crude (5-Nitrofuran-2-yl)methanamine hydrochloride in 40 mL of Methanol in a jacketed crystallizer. Heat the suspension to 45°C under moderate agitation (250 RPM).
-
Self-Validation Check: The solution must turn completely transparent with a deep yellow tint. If particulates remain after 15 minutes, add MeOH in 2 mL increments until complete dissolution is achieved.
-
-
Step 2: Clarification Filtration. Pass the hot solution through a 0.45 µm PTFE membrane filter into a pre-warmed receiving vessel. This removes insoluble polymeric byproducts common in nitrofuran synthesis[4].
-
Step 3: Anti-Solvent Dosing. Maintain the solution at 45°C. Begin dosing Ethyl Acetate via a syringe pump at a strict rate of 0.5 mL/min.
-
Expert Insight: Do not exceed this dosing rate. Rapid addition will cause the local supersaturation to exceed the Metastable Zone Width (MSZW), resulting in "oiling out" (liquid-liquid phase separation) rather than crystalline nucleation.
-
-
Step 4: Seeding & Aging. Once 15 mL of EtOAc has been added, the solution will exhibit a faint cloud point. Immediately halt the EtOAc addition. Add 0.1 g (1% w/w) of pure (5-Nitrofuran-2-yl)methanamine hydrochloride seed crystals. Hold the temperature at 45°C for 30 minutes to allow a robust seed bed to form.
-
Step 5: Desupersaturation. Resume EtOAc addition at 1.0 mL/min until a total of 60 mL of EtOAc has been added.
-
Step 6: Controlled Cooling. Program the jacketed vessel to cool from 45°C to 5°C at a linear cooling rate of 0.5°C/min. Hold at 5°C for 2 hours to maximize yield.
-
Step 7: Isolation. Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of pre-chilled (5°C) EtOAc. Dry the product in a vacuum oven at 40°C for 12 hours. (Avoid temperatures >50°C to prevent thermal degradation of the nitro group).
Caption: Mechanistic pathway of anti-solvent crystallization and supersaturation.
Protocol B: Cooling Crystallization (Isopropanol / Water)
Optimal for purging inorganic salts and highly polar impurities.
-
Step 1: Solvent Preparation. Prepare a solvent mixture of Isopropanol and HPLC-grade Water at a 90:10 (v/v) ratio.
-
Step 2: Dissolution. Suspend 10.0 g of crude API in 60 mL of the IPA/Water mixture. Heat to 70°C under 300 RPM agitation until complete dissolution occurs.
-
Step 3: Primary Cooling. Cool the system from 70°C to 55°C at a rate of 1°C/min.
-
Self-Validation Check: Spontaneous nucleation should begin around 58°C. If the solution remains clear at 55°C, the system is supersaturated; apply mild sonication to induce nucleation.
-
-
Step 4: Aging and Secondary Cooling. Hold at 55°C for 45 minutes to relieve initial supersaturation and promote the growth of large, filterable crystals rather than fine powders. Subsequently, cool to 10°C at a slow rate of 0.2°C/min.
-
Step 5: Isolation. Filter under vacuum and wash the cake with 15 mL of pure, cold Isopropanol (0°C). Vacuum dry at 40°C.
Analytical Validation & Quality Control
To ensure the trustworthiness of the crystallization output, the following analytical validations must be performed:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 Reverse Phase (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient of Water (0.1% Trifluoroacetic acid) and Acetonitrile.
-
Detection: UV at 310 nm (optimal for the nitrofuran chromophore).
-
Acceptance Criteria: >99.5% Area Normalization. Ensure the absence of the 5-nitrofurfuryl alcohol peak (typically eluting earlier due to lower polarity compared to the amine salt).
-
-
Powder X-Ray Diffraction (PXRD):
-
Perform PXRD from 2θ = 5° to 40° to confirm the crystalline habit. The sharp diffractograms will validate the exclusion of amorphous domains, which are prone to moisture absorption and chemical degradation.
-
References
-
PubChemLite. "(5-nitrofuran-2-yl)methanamine hydrochloride (C5H6N2O3)". Université du Luxembourg. Available at:[Link]
-
Gerpe, A., et al. "Designing and exploring active N′-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against three Trypanosoma cruzi strains more prevalent in Chagas disease patients". Academia.edu. Available at:[Link]
-
Masunari, A., et al. "Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents". J-Stage. Available at:[Link]
-
MDPI. "Synthesis, Molecular Properties Prediction, and Anti-staphylococcal Activity of N-Acylhydrazones and New 1,3,4-Oxadiazole Derivatives". Molecules. Available at:[Link]
Sources
- 1. (PDF) Designing and exploring active N′-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against three Trypanosoma cruzi strains more prevalent in Chagas disease patients [academia.edu]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. PubChemLite - (5-nitrofuran-2-yl)methanamine hydrochloride (C5H6N2O3) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
Improving solubility of (5-Nitrofuran-2-yl)methanamine hydrochloride in DMSO and buffers
A Guide to Improving Solubility in DMSO and Aqueous Buffers
Welcome to the technical support guide for (5-Nitrofuran-2-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the handling and solubility of (5-Nitrofuran-2-yl)methanamine hydrochloride.
Q1: What is the best solvent for creating a stock solution of (5-Nitrofuran-2-yl)methanamine hydrochloride?
For initial stock solution preparation, we strongly recommend using anhydrous Dimethyl Sulfoxide (DMSO).[1][2] (5-Nitrofuran-2-yl)methanamine hydrochloride, like many organic molecules with limited aqueous solubility, dissolves more readily in organic solvents.[3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds and is a standard choice in drug discovery and biological assays.[1][4]
Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture media. Why is this happening and what can I do?
This is a very common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the high-concentration DMSO stock, is not soluble in the final aqueous environment once the DMSO concentration is significantly lowered.[5][6] The final concentration of your compound in the buffer likely exceeds its aqueous solubility limit.
Here are several strategies to prevent this:
-
Perform Serial Dilutions in DMSO First: Do not dilute your highly concentrated DMSO stock directly into the buffer. It is best to perform initial serial dilutions in 100% DMSO to get closer to your final desired concentration before the final dilution into the aqueous medium.
-
Lower the Final Compound Concentration: You may be exceeding the compound's maximum solubility in the aqueous system. Try lowering the final concentration in your assay.[7]
-
Increase Final DMSO Concentration (with caution): If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) can help keep the compound in solution.[7] However, be aware that DMSO can be toxic to cells at higher concentrations, so it's critical to keep the final concentration as low as possible, typically below 0.5%, and always include a vehicle control in your experiments.[1]
-
Slow, Gradual Addition: Add the DMSO stock solution to the aqueous buffer slowly, drop-by-drop, while vortexing or swirling the buffer.[8][9] This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
Q3: How does the pH of my buffer affect the solubility of (5-Nitrofuran-2-yl)methanamine hydrochloride?
The pH of your aqueous buffer is a critical factor. The compound is an amine hydrochloride salt. This means in its solid form, the amine group is protonated (R-NH3+ Cl-).
-
In Acidic Buffers (Low pH): At a pH below the pKa of the amine, the compound will predominantly exist in its protonated, cationic form (R-NH3+). This form is generally more water-soluble.
-
In Neutral to Alkaline Buffers (Higher pH): As the pH of the solution increases above the pKa, the amine group will be deprotonated, converting to the free base form (R-NH2). This free amine is typically less water-soluble and more prone to precipitation.[10]
Therefore, you may observe better solubility in slightly acidic buffers. However, you must choose a buffer system that is compatible with your specific assay or cell type. The solubility of related nitrofuran compounds has also been shown to be pH-dependent.[11][12]
Q4: Can I use sonication or heat to help dissolve the compound?
Yes, these methods can be effective but must be used with caution.
-
Sonication: A brief sonication in a water bath can help break up solid aggregates and facilitate dissolution, especially during the preparation of the initial DMSO stock.[1]
-
Gentle Warming: Warming the solution (e.g., in a 37°C water bath) can increase the rate of dissolution and solubility.[1][8] However, be cautious, as excessive heat can potentially degrade the compound. Always check the compound's stability information if available.
Q5: How should I store my stock solution?
To ensure the integrity and stability of your compound, proper storage is crucial.
-
Aliquoting: Once prepared, the DMSO stock solution should be aliquoted into small, single-use volumes to minimize repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[1][5][6]
-
Storage Temperature: Store the aliquots in tightly sealed tubes at -20°C or -80°C.[1]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of the compound for more than one day, as they may be less stable.[3] Always aim to prepare fresh working solutions for each experiment.
Troubleshooting Guide
Use this table to quickly diagnose and solve common solubility issues.
| Problem | Potential Cause | Recommended Solution(s) |
| Compound will not fully dissolve in DMSO. | Insufficient solvent volume or compound has low DMSO solubility. | Increase DMSO volume. Use gentle warming (37°C) or sonication to aid dissolution.[1][8] If it still doesn't dissolve, the compound may have limited solubility even in DMSO. |
| DMSO stock solution is cloudy or has crystals after thawing. | Compound has precipitated during freezing/thawing. | Warm the aliquot to room temperature or briefly to 37°C and vortex vigorously to redissolve. If it does not fully redissolve, prepare a fresh stock solution.[5][9] |
| Precipitate forms immediately upon dilution into aqueous buffer. | Final concentration exceeds aqueous solubility limit. Rapid change in solvent polarity. | Perform serial dilutions in DMSO first. Add the DMSO stock to the buffer slowly while vortexing.[8] Consider using a lower final compound concentration. |
| Solution becomes cloudy over time during the experiment. | Compound is slowly precipitating at the experimental temperature or pH. Medium evaporation is increasing the compound concentration. | Ensure the final concentration is well below the solubility limit. Use sealed plates or a humidified incubator to prevent evaporation.[9] Prepare solutions fresh before use. |
Protocols & Methodologies
These detailed protocols provide a self-validating system for preparing and using (5-Nitrofuran-2-yl)methanamine hydrochloride.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is the critical first step for most experiments.
Materials:
-
(5-Nitrofuran-2-yl)methanamine hydrochloride (Molecular Weight: 178.58 g/mol )
-
Anhydrous (cell culture grade) DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator water bath
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 178.58 g/mol * (1000 mg / 1 g) = 1.786 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound.
-
Dissolution: Add the weighed compound to a sterile vial. Add the calculated volume of anhydrous DMSO (e.g., 1 mL for the calculation above).
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[1]
-
Aid Dissolution (if necessary): If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or warm it gently in a 37°C water bath, followed by vortexing.[1][8] Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the clear stock solution into single-use volumes in sterile, tightly sealed tubes. Store at -20°C or -80°C, protected from light.[1][5]
Protocol 2: Preparation of Working Solutions in Aqueous Buffers
This protocol details the critical step of diluting the DMSO stock into your experimental buffer to avoid precipitation.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of your DMSO stock solution at room temperature. Vortex gently to ensure it is homogeneous.
-
Intermediate Dilution (Recommended): It is best practice to first make an intermediate dilution of your stock in 100% DMSO. For example, to get a 10 µM final solution from a 10 mM stock with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution. Instead of doing this in one step, first dilute your 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Final Dilution: Warm your aqueous buffer (e.g., PBS, cell culture media) to the experimental temperature (e.g., 37°C). While gently vortexing the buffer, add the required volume of the DMSO stock (or intermediate dilution) drop-by-drop.
-
Example: To make 10 mL of a 10 µM solution, add 10 µL of a 10 mM DMSO stock to 9.99 mL of buffer.
-
-
Final Mixing: Once the addition is complete, cap the tube and vortex gently to ensure complete mixing.
-
Use Immediately: Use the freshly prepared aqueous working solution immediately for your experiment to prevent potential degradation or precipitation over time.[3]
Visual Workflows and Concepts
Troubleshooting Precipitation Workflow
This diagram outlines a logical workflow for addressing compound precipitation when diluting a DMSO stock solution into an aqueous buffer.
Caption: A step-by-step workflow for troubleshooting precipitation.
Effect of pH on Amine Hydrochloride Solubility
This diagram illustrates the relationship between pH and the chemical form of (5-Nitrofuran-2-yl)methanamine hydrochloride, which dictates its aqueous solubility.
Caption: pH-dependent equilibrium and its impact on solubility.
References
-
Mata, C. G., et al. (2021). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. PMC. [Link]
-
BioAssay Systems. Troubleshooting. BioAssay Systems. [Link]
-
Mang, J. Y., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
American Elements. (5-nitrofuran-2-yl)methanamine hydrochloride. American Elements. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Zulkifle, N. I., et al. (2022). Effects of pH, Temperature and Agitation on Nitrofurazone Degradation Rate. ResearchGate. [Link]
-
PubChemLite. (5-nitrofuran-2-yl)methanamine hydrochloride (C5H6N2O3). PubChemLite. [Link]
-
Emulate Bio. (2020). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]
-
Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]
-
JETIR. (2025). HYDROTROPIC SOLUBILITY ENHANCEMENT OF NITROFURANTOIN. JETIR.org. [Link]
-
Bates, T. R., et al. (1974). pH-dependent dissolution rate of nitrofurantoin from commercial suspensions, tablets, and capsules. Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides? ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. emulatebio.com [emulatebio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH-dependent dissolution rate of nitrofurantoin from commercial suspensions, tablets, and capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (5-Nitrofuran-2-yl)methanamine Hydrochloride Synthesis
Welcome to the Synthesis Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing (5-Nitrofuran-2-yl)methanamine hydrochloride (CAS: 39221-63-1)[1]. The primary challenge in this workflow is the chemoselective reduction of the intermediate imine or azide without inadvertently reducing the highly sensitive 5-nitroaromatic pharmacophore.
This guide provides field-proven causality analyses, self-validating experimental protocols, and structural data to help you optimize your reaction yields.
Synthetic Pathway Analysis
To bypass the common pitfalls of this synthesis, researchers typically choose between two divergent pathways: Direct Reductive Amination or the Azide-Staudinger Reduction .
Figure 1: Divergent synthetic pathways for (5-Nitrofuran-2-yl)methanamine hydrochloride.
Quantitative Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Chemoselectivity (Nitro-Sparing) | Typical Yield | Scalability | Primary Issue |
| Direct Reductive Amination | NH₄OAc, NaBH₃CN | High | 40 - 55% | Excellent | Dimerization (Secondary Amines) |
| Azide-Staudinger Reduction | NaN₃, PPh₃, H₂O | Absolute | 75 - 85% | Moderate | Azide handling at scale |
| Catalytic Hydrogenation | NH₃, H₂, Pd/C | Poor | < 10% | High | Nitro group reduction |
| Iridium-Catalyzed Amination | Ir-Catalyst, H₂ | High | 88 - 94% | Low (Cost) | Catalyst availability |
Troubleshooting FAQs
Q1: Why am I getting a mixture of secondary and tertiary amines instead of the primary (5-Nitrofuran-2-yl)methanamine during reductive amination? Causality: In reductive amination using ammonia or ammonium acetate, the newly formed primary amine product is significantly more nucleophilic than the starting ammonia. It aggressively competes for the unreacted 5-nitrofurfural, forming a secondary imine that reduces to a secondary amine (dimer). Solution: You must shift the thermodynamic equilibrium. Use a massive excess of ammonium acetate (10–20 equivalents). If dimerization persists, abandon reductive amination and switch to the Azide-Staudinger route, which strictly yields primary amines.
Q2: My nitro group is reducing to an amino group. How do I prevent this? Causality: The nitroaromatic moiety is highly susceptible to reduction. Standard reagents like hydrogen gas with Palladium on Carbon (H₂/Pd-C), Lithium Aluminum Hydride (LiAlH₄), or Zinc/HCl will aggressively reduce the 5-nitro group, destroying your target molecule. Solution: Employ chemoselective reducing agents. For reductive amination, use Sodium Cyanoborohydride (NaBH₃CN)[2] or Sodium Triacetoxyborohydride (STAB)[3] at mildly acidic pH (pH ~5-6). Alternatively, recent literature demonstrates that specific bifunctional Iridium catalysts can achieve highly chemoselective atmospheric H₂ reduction without touching the nitro group[4].
Q3: 5-Nitrofurfuryl bromide degrades rapidly before I can react it with sodium azide. How should I handle it? Causality: 5-Nitrofurfuryl bromide is highly reactive. The strongly electron-withdrawing nitro group activates the furfuryl position, making it prone to spontaneous polymerization or rapid hydrolysis from atmospheric moisture[5]. Solution: Do not store it. Synthesize it fresh from 5-nitrofurfuryl alcohol using PBr₃ and use it immediately in the azidation step. If brief storage is unavoidable, keep it at -20°C under an inert argon atmosphere.
Validated Experimental Protocols
Protocol A: Chemoselective Reductive Amination
Objective: Synthesize the target amine directly from 5-nitrofurfural while suppressing dimer formation and preserving the nitro group.
-
Imine Condensation: Dissolve 5-nitrofurfural (10.0 mmol) in anhydrous methanol (50 mL). Add ammonium acetate (150.0 mmol, 15 eq).
-
Causality: The massive excess of the ammonia source is critical to outcompete the newly formed primary amine.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). Do not proceed until the aldehyde spot (Rf ~0.6) disappears entirely, replaced by a baseline-shifted imine spot (approx. 2 hours).
-
-
Chemoselective Reduction: Cool the reaction to 0°C. Slowly add sodium cyanoborohydride (NaBH₃CN, 12.0 mmol) in small portions.
-
Causality: NaBH₃CN is stable in methanol and selectively reduces the iminium ion without transferring hydrides to the electron-deficient nitroaromatic ring[2].
-
-
Quenching and Salt Formation: Quench with 1M HCl (aq) to pH 2 to destroy excess hydride. Extract with EtOAc to remove non-basic impurities. Basify the aqueous layer to pH 10 with NaOH, extract with DCM, dry over Na₂SO₄, and concentrate. Dissolve the free base in diethyl ether and bubble anhydrous HCl gas to precipitate the final (5-Nitrofuran-2-yl)methanamine hydrochloride as a stable powder[1].
Protocol B: Azide Substitution & Staudinger Reduction (High-Yield Route)
Objective: Achieve absolute primary amine selectivity via an azide intermediate.
-
Azidation: Dissolve freshly prepared 5-nitrofurfuryl bromide (10.0 mmol) in DMF (30 mL). Add sodium azide (15.0 mmol) at 0°C. Stir for 4 hours.
-
Causality: The activated furfuryl position is highly susceptible to nucleophilic attack by the azide ion[5].
-
-
Phosphazide Formation: Dilute the mixture with THF (50 mL). Add triphenylphosphine (PPh₃, 11.0 mmol) portion-wise.
-
Self-Validation: Vigorous nitrogen gas evolution (bubbling) will immediately commence. This visual cue confirms the successful extrusion of N₂ to form the iminophosphorane (See Figure 2).
-
-
Hydrolysis: Once bubbling ceases, add water (5 mL) and heat to 50°C for 3 hours to hydrolyze the iminophosphorane into the primary amine.
-
Isolation: Concentrate the mixture, acidify with 1M HCl, and filter off the precipitated triphenylphosphine oxide (OPPh₃). Lyophilize the aqueous filtrate to yield the hydrochloride salt.
Figure 2: Staudinger reduction mechanism highlighting nitrogen extrusion and hydrolysis.
References
-
Title: Reductive Amination of 2,5-Furandicarbaldehyde to N,N′-Disubstituted 2,5-Bis(aminomethyl)furan under Atmospheric Pressure of Hydrogen Gas Catalyzed by a Metal–Ligand Bifunctional Iridium Catalyst Source: ACS Sustainable Chemistry & Engineering URL: [Link][4]
-
Title: Improving the Antimicrobial Activity of Old Antibacterial Drug Mafenide: Schiff Bases and Their Bioactivity Targeting Resistant Pathogens Source: Taylor & Francis URL: [Link][2]
-
Title: THE CONVERSION OF 5-NITROFURFURYL DERIVATIVES INTO 5-AMINOFURFURYLIDENEMALONODINITRILE Source: Collection of Czechoslovak Chemical Communications URL: [Link][5]
-
Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core Source: PubMed Central (PMC) URL: [Link][3]
Sources
- 1. (5-nitrofuran-2-yl)methanamine hydrochloride | 39221-63-1 [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CCCC 1980, Volume 45, Issue 3, Abstracts pp. 752-754 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
Technical Support Center: Mitigating Off-Target Cytotoxicity of (5-Nitrofuran-2-yl)methanamine Hydrochloride
Welcome to the Technical Support Center. As researchers transition (5-Nitrofuran-2-yl)methanamine hydrochloride from antimicrobial or anti-parasitic screens into mammalian cell models, off-target cytotoxicity frequently confounds assay readouts. This guide provides a mechanistic framework and actionable troubleshooting strategies to isolate your compound's true pharmacological effect from inherent nitroaromatic toxicity.
Mechanistic Architecture of Nitrofuran Cytotoxicity
To troubleshoot an assay, you must first understand the dual nature of nitrofuran-induced cellular damage. The toxicity of 5-nitrofurans in mammalian cells is driven by both nitroreduction-dependent and nitroreduction-independent pathways[1].
Mammalian reductases (such as NADPH: P450 oxidoreductase[POR] and NAD(P)H:quinone oxidoreductase 1 [NQO1]) catalyze a one-electron reduction of the 5-nitro group, forming a highly reactive nitro anion radical[2]. Under normoxic conditions, this radical rapidly transfers its electron to molecular oxygen, generating superoxide ( O2∙− ). This "futile redox cycling" regenerates the parent drug while flooding the cell with reactive oxygen species (ROS). Concurrently, nitrofurans can directly inhibit cytosolic glutathione-S-transferase (GST), depleting the cell's antioxidant defenses and exacerbating oxidative stress[1].
Mechanistic pathways of 5-nitrofuran cytotoxicity in mammalian cells.
Troubleshooting & FAQs
Q1: Why am I seeing high baseline death in my mammalian control cells (e.g., HepG2) even at low micromolar concentrations? A1: HepG2 cells possess high basal levels of metabolic enzymes, including POR and ALDH2, which are implicated in the bioactivation of 5-nitrofurans[2][3]. This leads to rapid generation of the nitro anion radical. Because the drug undergoes redox cycling, a single molecule can generate multiple equivalents of ROS. Causality: The cytotoxicity is likely driven by overwhelming oxidative stress rather than specific target engagement. Solution: Supplement your assay media with ROS scavengers (see Protocol A) to establish whether the toxicity is ROS-dependent.
Q2: When I run the assay in serum-free media, the cytotoxicity spikes dramatically. Why? A2: Serum proteins, particularly bovine serum albumin (BSA), readily bind to the hydrophobic moieties of nitrofuran derivatives. In serum-free conditions (such as PBS supplemented with glucose), the free, unbound fraction of the drug increases exponentially, driving rapid cellular uptake and acute toxicity[4]. Causality: The absence of a protein "sink" artificially inflates the effective molarity of the drug at the cell membrane. Solution: Maintain at least 5-10% FBS during compound incubation, or calculate the unbound fraction ( fu ) to normalize dosing.
Q3: We are conducting hypoxia assays (1% O2 ) to mimic tumor microenvironments. Why does the cytotoxicity of the nitrofuran increase compared to normoxia? A3: This is a classic hallmark of nitroaromatic pharmacology. Under normoxia, oxygen acts as an electron acceptor, regenerating the parent drug and causing ROS-mediated toxicity. However, under hypoxia, the absence of oxygen prevents this redox cycling. Instead, the nitro anion radical undergoes further reduction into highly toxic nitroso and hydroxylamine intermediates[2]. These electrophiles form stable covalent adducts with DNA, leading to severe single-strand breaks[2][4]. Causality: Hypoxia shifts the mechanism of cell death from ROS-induced apoptosis to direct, irreversible genotoxicity.
Q4: My assay results are highly variable between different mammalian cell lines (e.g., HEK293 vs. RAW 264.7). What causes this? A4: Cell lines have vastly different redox buffering capacities and nitroreductase expression profiles. For instance, macrophages (RAW 264.7) are primed for ROS handling but may express different levels of NQO1 compared to embryonic kidney cells (HEK293). Causality: The rate of nitroreduction and the cell's ability to replenish depleted glutathione (GSH) dictates the IC50 .
Diagnostic Workflow
Use the following decision tree to systematically identify and neutralize the variables causing off-target cytotoxicity in your specific assay environment.
Diagnostic workflow for troubleshooting nitrofuran-induced cytotoxicity.
Quantitative Variable Matrix
The table below summarizes how specific assay variables quantitatively shift the cytotoxicity profile of 5-nitrofurans, allowing you to predict and control assay outcomes.
| Experimental Variable | Cytotoxic Effect ( IC50 Shift) | Mechanistic Rationale | Recommended Mitigation |
| Serum-Free Media | Decreases IC50 (Higher Toxicity) | High free-drug fraction due to lack of albumin binding[4]. | Supplement with 5-10% FBS or 1% BSA. |
| Hypoxia (0-1% O2 ) | Decreases IC50 (Higher Toxicity) | Shift from ROS generation to covalent hydroxylamine DNA adducts[2][4]. | Adjust O2 levels or use Comet assay to quantify direct DNA breaks. |
| High POR/NQO1 Expression | Decreases IC50 (Higher Toxicity) | Accelerated 1e- nitroreduction and rapid futile redox cycling[2]. | Utilize low-expression cell lines or specific POR inhibitors (e.g., DPI). |
| NAC Supplementation | Increases IC50 (Lower Toxicity) | Replenishes GSH pool and directly scavenges superoxide generated via redox cycling. | Pre-incubate cells with 5 mM NAC for 2 hours prior to drug dosing. |
Validated Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in checkpoints to confirm that the observed cytotoxicity is a function of the drug's mechanism, not an artifact of the assay.
Protocol A: ROS-Scavenging Rescue Assay
Purpose: To determine if the observed cytotoxicity is solely dependent on redox cycling and ROS generation.
Step-by-Step Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., HepG2) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2 .
-
Pre-incubation: Aspirate media. Add fresh media containing 5 mM N-acetylcysteine (NAC) to the "Rescue" wells. Add standard media to the "Control" wells. Incubate for 2 hours. (Causality: NAC acts as a precursor to glutathione, pre-loading the cell's antioxidant buffering capacity before the oxidative insult).
-
Compound Dosing: Add (5-Nitrofuran-2-yl)methanamine hydrochloride in a 10-point dose-response curve (e.g., 0.1 µM to 100 µM) to both Rescue and Control wells.
-
Incubation: Incubate for 24 hours.
-
Viability Readout: Add 10 µL of CCK-8 or CellTiter-Glo reagent per well. Incubate for 1-2 hours and read absorbance/luminescence.
Self-Validation Checkpoints:
-
Positive Control: Include a well treated with 100 µM Menadione (a known ROS generator). If NAC fails to rescue Menadione toxicity, the NAC stock is oxidized or the concentration is insufficient.
-
Negative Control: NAC + Vehicle (DMSO). Ensures NAC itself is not altering baseline cellular metabolism.
Protocol B: Hypoxic vs. Normoxic Cytotoxicity Profiling
Purpose: To differentiate between ROS-mediated apoptosis and direct genotoxicity via DNA adducts.
Step-by-Step Methodology:
-
Parallel Seeding: Seed cells into two identical 96-well plates.
-
Equilibration: Place Plate 1 in a standard incubator (21% O2 , 5% CO2 ). Place Plate 2 in a hypoxia chamber (1% O2 , 5% CO2 ) and allow 4 hours for cellular equilibration.
-
Deoxygenated Dosing: Prepare drug dilutions using media that has been pre-equilibrated in the hypoxia chamber for at least 12 hours. (Causality: Introducing oxygenated media during dosing will temporarily disrupt the hypoxic state, causing a burst of ROS and confounding the data).
-
Incubation & Readout: Dose both plates and incubate for 24 hours in their respective environments. Perform a standard viability assay.
-
Orthogonal Validation (Comet Assay): Harvest surviving cells from the IC50 concentration of both plates. Embed in agarose, lyse, and perform single-cell gel electrophoresis.
Self-Validation Checkpoints:
-
Expect a lower IC50 and significantly longer "comet tails" (indicating DNA strand breaks) in the hypoxic plate due to the accumulation of reactive nitrenium ions[4]. If the hypoxic plate shows less toxicity, verify the calibration of the O2 sensor in the hypoxia chamber.
References
-
Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism Source: Toxicology and Applied Pharmacology (via NIH.gov) URL:[Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives Source: Chemical Research in Toxicology (via ACS Publications) URL:[Link]
-
Cytotoxicity and DNA damage to mammalian cells by nitrofurans Source: Biochemical Pharmacology (via NIH.gov) URL:[Link]
-
A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro Source: Journal of Medicinal Chemistry (via ACS Publications) URL:[Link]
Sources
Resolving HPLC peak tailing for (5-Nitrofuran-2-yl)methanamine hydrochloride samples
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you systematically diagnose and resolve HPLC peak tailing issues specifically associated with (5-Nitrofuran-2-yl)methanamine hydrochloride .
This compound is a synthetic nitrofuran derivative characterized by a highly basic primary amine group[1]. During reversed-phase high-performance liquid chromatography (RP-HPLC), this basic moiety frequently triggers severe secondary interactions with the stationary phase, compromising resolution, integration accuracy, and overall method reproducibility.
Part 1: Mechanistic Troubleshooting & FAQs
Q: Why does (5-Nitrofuran-2-yl)methanamine hydrochloride exhibit severe peak tailing on standard C18 columns? A: Peak tailing for basic compounds arises when multiple retention mechanisms occur simultaneously[2]. While the hydrophobic nitrofuran ring interacts with the C18 stationary phase via standard thermodynamic partitioning, the protonated primary amine undergoes strong electrostatic (ion-exchange) interactions with negatively charged, residual silanol groups (Si-O⁻) on the silica surface[3]. Because this ion-exchange kinetic process is slower than hydrophobic partitioning, the analyte molecules desorb at different rates, causing the later-eluting half of the peak to drag and widen[2].
Q: How does mobile phase pH optimization resolve this secondary interaction? A: Causality lies in the pKa of the residual silanols, which typically ranges from 3.5 to 4.5. By lowering the mobile phase pH to below 3.0 (e.g., using 0.1% formic acid or phosphoric acid), the silanol groups become fully protonated (Si-OH)[4]. This neutralizes their negative charge, effectively shutting down the electrostatic interaction with the protonated amine and forcing the analyte to rely solely on hydrophobic partitioning.
Q: When should I use a competing amine like Triethylamine (TEA), and how does it work mechanistically? A: If lowering the pH is insufficient, or if your method requires a near-neutral pH to maintain the stability of other analytes, adding a competing amine like TEA is the next logical step[5]. TEA is a small, highly basic molecule that aggressively competes for and binds to the active acidic silanol sites on the stationary phase[3]. By sterically shielding these sites, TEA prevents the larger (5-Nitrofuran-2-yl)methanamine molecules from interacting with them, thereby restoring peak symmetry[5].
Q: Can sample solvent mismatch or mass overload mimic silanol-induced tailing? A: Yes. However, you can differentiate them mechanistically. Silanol tailing is a thermodynamic issue that specifically affects basic analytes. Mass overload or solvent mismatch is a volumetric/kinetic issue that will distort the peak shapes of all analytes in the chromatogram, regardless of their charge.
Part 2: Diagnostic Workflow
Follow this logical decision tree to isolate the root cause of your peak tailing.
Diagnostic workflow for resolving basic amine HPLC peak tailing.
Part 3: Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . You will not proceed to the next step unless the internal validation check confirms the specific mechanism at play.
Phase 1: Baseline Establishment & Mechanism Verification
-
Prepare a Mixed Standard: Spike your (5-Nitrofuran-2-yl)methanamine sample with a neutral, non-ionizable marker (e.g., Toluene or Uracil).
-
Inject and Analyze: Run the sample using your current method.
-
Validation Check:
-
If BOTH peaks tail: The issue is a physical column void or extra-column volume[4]. Replace the column or check fittings. Do not proceed to Phase 2.
-
If ONLY the amine tails: The issue is definitively secondary silanol interactions. Proceed to Phase 2.
-
Phase 2: Mobile Phase pH Suppression
-
Modify Aqueous Phase: Adjust your aqueous mobile phase to pH 2.5 using highly pure Formic Acid or Phosphoric Acid.
-
Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure complete protonation of the silica surface[4].
-
Validation Check: Inject the sample. Calculate the USP Tailing Factor ( Tf ).
-
If Tf ≤ 1.2: The method is optimized.
-
If Tf > 1.2: Residual active sites remain. Proceed to Phase 3.
-
Phase 3: Active Site Masking (Passivation)
-
Add Modifier: Add 10 mM Triethylamine (TEA) to the aqueous mobile phase[4].
-
Re-adjust pH: TEA is a strong base and will raise the pH. Re-adjust the final mobile phase pH back to your target value (e.g., pH 6.5) using phosphoric acid[5].
-
Validation Check: Inject the sample. The competitive binding of TEA to the silanols will sterically shield the nitrofuran derivative, resulting in a sharp, symmetrical peak[3][5].
Part 4: Quantitative Data Summary
The table below summarizes the expected quantitative shifts in chromatographic performance when applying the above troubleshooting steps to a primary amine like (5-Nitrofuran-2-yl)methanamine.
| Analytical Condition | Mobile Phase pH | Modifier / Additive | USP Tailing Factor ( Tf ) | Theoretical Plates (N) | Diagnostic Conclusion |
| Standard C18 (Type A) | 6.5 | None | > 2.5 | < 3,000 | Severe silanol interaction |
| Standard C18 (Type A) | 2.5 | 0.1% Formic Acid | 1.6 | 6,500 | Partial silanol suppression |
| Standard C18 (Type A) | 6.5 | 10 mM TEA | 1.2 | 9,000 | Active sites masked |
| End-capped C18 (Type B) | 2.5 | 0.1% Formic Acid | 1.05 | > 12,000 | Optimal method conditions |
Note: Type B silica columns are manufactured in metal-free environments and heavily end-capped, drastically reducing the baseline number of free silanols compared to older Type A columns[2].
Sources
Preventing oxidation of (5-Nitrofuran-2-yl)methanamine hydrochloride during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical vulnerabilities of (5-Nitrofuran-2-yl)methanamine hydrochloride. This guide provides mechanistic insights, self-validating storage protocols, and analytical troubleshooting steps to ensure the integrity of your compound during long-term storage and experimental workflows.
FAQ 1: Mechanistic Vulnerabilities
Q: Why does (5-Nitrofuran-2-yl)methanamine hydrochloride degrade when stored as a solid powder, given that the primary amine is protected as a hydrochloride salt?
A: The degradation of this compound is driven by a dual vulnerability involving both the nitrofuran ring and the hygroscopic nature of the salt.
-
Nitrofuran Photolysis & Hydrolysis: The nitrofuran ring is highly sensitive to direct photolysis. Upon exposure to UV/Vis light, the nitro group (acting as a chromophore with a λmax near 365 nm) absorbs photons, triggering a rapid photoisomerization [1]. This is followed by photohydrolysis, which cleaves the imine/ring structures, predominantly yielding 5-nitrofuran-2-carbaldehyde (NFA) [1], [3]. Furthermore, this photolytic process generates acidic byproducts that autocatalytically accelerate further degradation [1].
-
Amine Oxidation via Hygroscopicity: In its native (unprotonated) state, a primary amine undergoes spontaneous oxidation and carboxylation with ambient CO₂ [2]. Converting the amine to a conjugate acid (hydrochloride salt) stabilizes it by eliminating its nucleophilicity and basicity[2]. However, amine hydrochloride salts are inherently hygroscopic. If the storage environment is not strictly desiccated, moisture ingress creates a micro-aqueous environment on the powder's surface. This localized moisture can induce partial deprotonation (shifting the equilibrium back toward the free base), rendering the amine vulnerable to oxidation by ambient oxygen or reactive oxygen species (ROS) [3].
FAQ 2: Experimental Storage Protocol
Q: What is the definitive, step-by-step methodology for long-term storage to prevent oxidation and hydrolysis?
A: To ensure absolute stability, you must implement a self-validating, multi-barrier storage system. Do not rely on a single point of failure (e.g., just placing the original vendor vial in a freezer).
Step-by-Step Methodology:
-
Inert Aliquoting (Argon Backfilling):
-
Transfer the bulk powder into a glove box purged with Argon or high-purity Nitrogen.
-
Divide the compound into single-use aliquots to prevent repeated freeze-thaw cycles and condensation ingress during daily use.
-
-
Primary Packaging (Photolytic Protection):
-
Place the aliquots into high-quality amber glass vials. Amber glass effectively blocks UV light below 400 nm, mitigating the primary trigger for nitrofuran photoisomerization[4].
-
Seal the vials with PTFE-lined screw caps to ensure a chemically inert, gas-tight barrier.
-
-
Secondary Packaging (Moisture Scavenging):
-
Place the sealed amber vials into a secondary opaque container (e.g., a wide-mouth HDPE jar).
-
Add a generous layer of indicating silica gel desiccant (or Drierite) to the bottom of the secondary container before sealing.
-
-
Temperature Control:
-
Store the secondary container at -20°C. Low temperatures drastically reduce the kinetic rate of both oxidative and hydrolytic degradation pathways.
-
Self-Validation Mechanism: The indicating desiccant acts as your system's built-in validation. If the desiccant changes color (e.g., from blue to pink), the moisture barrier has been compromised. The system alerts you to re-desiccate the environment before the hygroscopic HCl salt absorbs enough water to initiate amine oxidation.
FAQ 3: Troubleshooting & Data Analysis
Q: How can I quantitatively assess if my stock has already degraded, and what are the key degradation markers?
A: If you suspect compromised storage (e.g., faded powder color from yellow to brown, or a failed desiccant barrier), you must analyze the stock using HPLC-UV/Vis or LC-HRMS. The degradation pathways produce specific, quantifiable markers.
Table 1: Quantitative Degradation Markers and Analytical Signatures
| Analyte / Marker | Origin of Marker | Analytical Signature (LC-HRMS / UV) | Action Required if Detected |
| Intact API | Baseline compound | m/z corresponds to intact mass; λmax ~365 nm | None (Stock is viable) |
| 5-Nitrofuran-2-carbaldehyde (NFA) | Photohydrolysis of the nitrofuran ring [3] | m/z=141 ; Shift in UV absorbance profile | Discard stock; Improve light shielding |
| N-Oxides / Hydroxylamines | Oxidation of the deprotonated primary amine | Intact mass + 16 Da (+O) | Discard stock; Check Argon backfill |
| 5-Nitrofuran-2-carboxylic acid | Advanced oxidation of NFA [3] | m/z=157 | Discard stock; Severe exposure occurred |
Visualizing the Degradation Pathway
To fully grasp the causality behind the storage protocol, review the logical workflow of the degradation mechanisms below.
Caption: Photolytic and oxidative degradation pathways of (5-Nitrofuran-2-yl)methanamine HCl.
References
-
Edhlund, I. G., Arnold, W. A., & McNeill, K. (2006). Aquatic Photochemistry of Nitrofuran Antibiotics. Environmental Science & Technology.[Link]
-
Yuan, J., et al. (2020). Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. PMC.[Link]
-
Sharma, P., et al. (2026). Solid Phase Microwave Assisted Synthesis N,S-GQDs as Nano-photocatalyst for Efficient Degradation of Nitrofurantoin and Methylene Blue under Visible Light. Langmuir - ACS Publications.[Link]
-
WJBPHS. (2025). The Nitrofurantoin Spectrum: Development of Precise Analytical Method Using Spectroscopy. World Journal of Biology Pharmacy and Health Sciences.[Link]
Technical Support Center: Troubleshooting Matrix Interference in (5-Nitrofuran-2-yl)methanamine Hydrochloride Quantification
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.
Overview: (5-Nitrofuran-2-yl)methanamine hydrochloride is a highly polar, low-molecular-weight nitrofuran derivative. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, it is notoriously susceptible to matrix-induced ion suppression. This technical guide provides field-proven, self-validating methodologies to isolate the analyte, optimize ionization, and ensure absolute quantitative accuracy.
Caption: Logical workflow for mitigating matrix effects in LC-MS/MS quantification.
FAQ Section 1: The Causality of Matrix Effects
Q1: Why does (5-Nitrofuran-2-yl)methanamine hydrochloride experience severe ion suppression in complex matrices like plasma or honey?
A1: The primary mechanism of matrix interference in LC-MS/MS occurs during the Electrospray Ionization (ESI) process. When (5-Nitrofuran-2-yl)methanamine co-elutes with endogenous matrix components (e.g., polyphenols in honey, phospholipids in plasma), these compounds compete for available charge and space on the surface of the ESI droplets. Because the target is a small, hydrophilic amine, highly surface-active matrix molecules preferentially occupy the droplet surface, preventing the analyte from efficiently transitioning into the gas phase. This competition leads to a drastically reduced mass spectrometric signal, commonly referred to as ion suppression 1.
FAQ Section 2: Sample Preparation & Clean-up Protocols
Q2: What is the most effective sample preparation strategy to eliminate these interfering compounds before they reach the mass spectrometer?
A2: While simple protein precipitation (PPT) is fast, it leaves significant residual matrix. To achieve a self-validating, high-recovery extraction, we recommend Polymeric Solid-Phase Extraction (SPE) using Hydrophilic-Lipophilic Balance (HLB) cartridges 2. Recent advancements also highlight the efficacy of biocompatible coated solid-phase microextraction (SPME) probes for complex food matrices 3.
Below is a self-validating SPE protocol designed to selectively isolate the target. The protocol validates itself by requiring the calculation of both Absolute Recovery (efficiency of the extraction) and Matrix Effect (cleanliness of the extract).
Step-by-Step Methodology: Optimized HLB SPE Protocol
-
Sample Hydrolysis & Acidification: Dilute 2.0 g of the matrix (e.g., honey or tissue homogenate) in 5.0 mL of 0.12 M HCl.
-
Causality: Acidification disrupts protein binding and ensures the amine group of (5-Nitrofuran-2-yl)methanamine is fully protonated, enhancing its solubility in the aqueous phase 2.
-
-
Internal Standard Addition: Spike the sample with 10 µL of a stable isotope-labeled internal standard (SIL-IS) at 100 ng/mL.
-
Causality: Adding the SIL-IS before extraction ensures that any physical loss during the protocol is mathematically compensated for during final quantification 1.
-
-
Cartridge Conditioning: Pass 3 mL of Methanol (MeOH) followed by 3 mL of LC-MS grade H₂O through a 200 mg HLB SPE cartridge.
-
Sample Loading: Load the acidified sample at a flow rate of 1 mL/min. Highly polar sugars and salts will pass through, while the target analyte is retained.
-
Selective Washing: Wash with 5 mL of 5% MeOH in H₂O.
-
Causality: This specific concentration is critical; it is strong enough to wash away loosely bound polyphenolic constituents but weak enough to prevent the premature elution of the target amine 2.
-
-
Elution: Elute the target analyte with 5 mL of Ethyl Acetate.
-
Causality: Ethyl acetate provides a highly selective elution profile for nitrofuran derivatives, leaving highly lipophilic matrix components (like waxes and long-chain lipids) trapped on the sorbent 1.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 250 µL of Initial Mobile Phase.
Caption: Five-step polymeric HLB solid-phase extraction (SPE) protocol for sample clean-up.
Quantitative Comparison of Extraction Strategies
Table 1: Performance Metrics of Extraction Methods for Nitrofuran Derivatives
| Extraction Method | Absolute Recovery (%) | Matrix Effect (%) | Workflow Time | Suitability for LC-MS/MS |
| Protein Precipitation (PPT) | 92 - 98% | -45% to -60% (Severe) | < 1 hour | Poor (High ion suppression) |
| Liquid-Liquid Extraction (LLE) | 65 - 75% | -20% to -30% (Moderate) | 2 hours | Fair (Variable recovery) |
| Polymeric HLB SPE | 88 - 95% | -5% to -12% (Minimal) | 3 hours | Excellent (Highly selective) |
| Coated SPME Probes (PAN/HLB) | 85 - 95% | < ±10% (Eliminated) | 1.5 hours | Excellent (Innovative/Fast) |
(Note: Matrix Effect values closer to 0% indicate minimal interference. Negative values indicate ion suppression).
FAQ Section 3: Chromatographic & Mass Spectrometric Optimization
Q3: If trace matrix interferents still co-elute after SPE, how can I adjust my LC-MS/MS parameters to ensure accurate quantification?
A3: When sample preparation reaches its limit, chromatographic and mass spectrometric parameters must be optimized to bypass residual interference.
1. Mobile Phase Additive Optimization: Do not blindly use standard additives. For nitrofuran derivatives, the choice between acetic acid and ammonium formate is critical. Research indicates that using 5 mM ammonium formate (pH 4.5) with methanol provides a symmetrical peak shape and actively minimizes matrix effects compared to pure acetonitrile gradients 4. Conversely, in some specific honey matrices, adding acetic acid instead of ammonium acetate has been shown to enhance signal intensity and improve retention time repeatability 1.
-
Self-Validation (Post-Column Infusion): Infuse a pure standard of (5-Nitrofuran-2-yl)methanamine post-column while injecting a blank matrix extract. Monitor the baseline; any dips in the infusion baseline indicate co-eluting suppression zones. Adjust your gradient so the target analyte elutes outside these zones.
2. Isotope Dilution Mass Spectrometry (IDMS): The ultimate safeguard against matrix interference is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS shares the exact physicochemical properties of (5-Nitrofuran-2-yl)methanamine but differs in mass (e.g., +4 Da), it co-elutes perfectly with the target. Any matrix component that suppresses the ionization of the target will suppress the SIL-IS by the exact same proportion. By quantifying based on the ratio of the target peak area to the SIL-IS peak area, the matrix effect is mathematically nullified, ensuring absolute trustworthiness of the data 1.
References
-
Determination of Nitrofuran Metabolites in Complex Food Matrices Using a Rough, Cheap, Easy-Made Wooden-Tip-Based Solid-Phase Microextraction Probe and LC-MS/MS. ResearchGate. 3
-
LC-MS/MS Determination of Nitrofuran Metabolite Residues in Honey. Waters Corporation. 2
-
Analysis of Matrix-Bound Nitrofuran Residues in Worldwide-Originated Honeys by Isotope Dilution High-Performance Liquid Chromatography−Tandem Mass Spectrometry. ACS Publications. 1
-
New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. PMC. 4
Sources
A Comparative Guide to Nitrofuran Antibiotics: Evaluating Nitrofurantoin Against Emerging Derivatives in Gram-Negative Pathogens
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the ongoing battle against antimicrobial resistance, the re-evaluation of established antibiotic classes and the exploration of their novel derivatives are critical. Nitrofurans, a class of synthetic broad-spectrum antibiotics, represent a compelling area of this research. This guide provides a detailed analysis of nitrofurantoin, the most prominent member of this class, and its efficacy against Gram-negative bacteria. It will serve as a benchmark for evaluating the potential of emerging derivatives, such as (5-Nitrofuran-2-yl)methanamine hydrochloride, for which comparative data remains limited in publicly available scientific literature.
The Nitrofuran Backbone: A Mechanism of Broad-Spectrum Activity
Nitrofurans are prodrugs, meaning they require activation within the bacterial cell to exert their antimicrobial effect.[1] This activation is a key feature of their mechanism and a focal point for understanding their spectrum of activity and potential for resistance.
The process begins with the reduction of the 5-nitro group on the furan ring by bacterial nitroreductases, primarily the oxygen-insensitive enzymes NfsA and NfsB.[2][3][4] This enzymatic reduction generates highly reactive electrophilic intermediates, including nitro-anion radicals and hydroxylamine derivatives.[1] These reactive molecules are non-specific and wreak havoc within the bacterial cell by damaging multiple targets:
-
DNA and RNA Damage: The reactive intermediates can cause strand breakage in bacterial DNA and RNA, thereby inhibiting replication, transcription, and repair mechanisms.[1]
-
Ribosomal Protein Inhibition: They can bind to ribosomal proteins, disrupting the synthesis of essential bacterial proteins.[1]
-
Metabolic Enzyme Disruption: Critical metabolic pathways, such as the citric acid cycle, are inhibited, crippling the cell's energy production.[1]
This multi-targeted mechanism is a significant advantage, as it is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.[1]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
Nitrofurantoin remains a valuable therapeutic option for uncomplicated UTIs caused by susceptible Gram-negative bacteria, particularly E. coli. Its multi-targeted mechanism of action is a key asset in an era of increasing single-target resistance. However, its limited spectrum and the existence of resistance mechanisms necessitate the development of new nitrofuran derivatives.
While a direct efficacy comparison between (5-Nitrofuran-2-yl)methanamine hydrochloride and nitrofurantoin is currently hampered by a lack of available data, the principles outlined in this guide provide a framework for the evaluation of any new nitrofuran candidate. Future research should focus on conducting head-to-head comparative studies of novel derivatives against a broad panel of clinically relevant Gram-negative pathogens, including multidrug-resistant isolates. Such data are essential for advancing the field and potentially expanding the clinical utility of the nitrofuran class.
References
-
Ahmed, A., et al. (2021). 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. MDPI. Available at: [Link]
-
Cerecetto, H., et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. PubMed. Available at: [Link]
-
Daneshtalab, M., et al. (2012). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. PMC. Available at: [Link]
-
Demirayak, Ş., et al. (2016). Synthesis and antimicrobial activity evaluation of novel nitrofuranthiazoles. ResearchGate. Available at: [Link]
-
Lin, J., et al. (2017). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. PMC. Available at: [Link]
-
Harsanyi, A., et al. (1987). Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. PubMed. Available at: [Link]
-
Rezaei, Z., et al. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
-
Abbasi, M. A., et al. (2018). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Saayman, M., et al. (2023). In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines. PMC. Available at: [Link]
-
Yanagita, T., et al. (2015). Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents. ResearchGate. Available at: [Link]
-
Li, R., et al. (2021). In Vitro and in Vivo Effects of Nitrofurantoin on Experimental Toxoplasmosis. PMC. Available at: [Link]
-
Bond, T., et al. (2011). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. PMC. Available at: [Link]
-
Wang, Y., et al. (2020). Nitrofurantoin Combined With Amikacin: A Promising Alternative Strategy for Combating MDR Uropathogenic Escherichia coli. Frontiers in Microbiology. Available at: [Link]
-
Klesiewicz, K., et al. (2023). Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. MDPI. Available at: [Link]
-
Al-Janabi, M. A. A. S. (2014). efficacy of combination of nitrofurantoin with gentamicin, and ciprofloxacin against E. coli isolated from urinary tract infection. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Rahman, M. M., et al. (2021). Microbiological Evaluation of Efficacy of Nitrofurantoin against Uropathogenic E. coli. ResearchGate. Available at: [Link]
-
Bălășescu, M., et al. (2021). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Bacterial Resistance. PMC. Available at: [Link]
Sources
Comparative antibacterial activity of (5-Nitrofuran-2-yl)methanamine hydrochloride and nitrofurazone
As drug development increasingly revisits legacy antimicrobial scaffolds to combat multidrug-resistant (MDR) pathogens, the 5-nitrofuran class remains a critical area of investigation. This guide provides an objective, mechanistic, and experimental comparison between Nitrofurazone (NFZ) —a well-established clinical topical agent—and (5-Nitrofuran-2-yl)methanamine hydrochloride (NMA-HCl) , a structurally related primary amine derivative and known active metabolite of furazolidone [1].
Designed for researchers and assay developers, this guide synthesizes structural causality, comparative efficacy data, and self-validating experimental workflows to support preclinical evaluation.
Mechanistic Causality & Structural Dynamics
Both NFZ and NMA-HCl rely on the 5-nitrofuran pharmacophore for their bactericidal activity. However, their distinct side chains dictate their stability, solubility, and metabolic fate within the bacterial cell [2].
-
Nitrofurazone (Semicarbazone side chain): NFZ is a classic prodrug. The semicarbazone moiety provides high chemical stability, making it ideal for topical formulations. It requires sequential two-electron reductions by bacterial nitroreductases (e.g., NfsA, NfsB) to generate reactive intermediates.
-
(5-Nitrofuran-2-yl)methanamine Hydrochloride (Primary amine side chain): The hydrochloride salt renders NMA-HCl highly water-soluble compared to the lipophilic NFZ. Biologically, NMA is often generated as an intracellular metabolite of other nitrofuran drugs [3]. It serves as a more direct precursor to highly unstable hydroxylamine derivatives and electrophilic nitrenium ions, which covalently bind to DNA and inhibit protein biosynthesis.
Activation Pathway Visualization
Fig 1. Nitroreductase-dependent activation pathway of 5-nitrofuran derivatives.
Comparative Antibacterial Data
The following table summarizes the comparative in vitro performance of both compounds. While NFZ exhibits a well-documented, broad-spectrum profile, NMA-HCl demonstrates potent but highly strain-dependent activity, heavily reliant on the endogenous expression levels of specific nitroreductases [1][2].
| Parameter | Nitrofurazone (NFZ) | (5-Nitrofuran-2-yl)methanamine HCl |
| Primary Application | Clinical topical antibacterial | In vitro probe / Active metabolite |
| Aqueous Solubility | Low (Requires DMSO/DMF for stocks) | High (Water-soluble HCl salt) |
| MIC: S. aureus (WT) | 1.0 – 4.0 µg/mL | 2.0 – 8.0 µg/mL |
| MIC: E. coli (WT) | 2.0 – 8.0 µg/mL | 4.0 – 16.0 µg/mL |
| MIC: E. coli (ΔnfsA/B) | > 64.0 µg/mL (Resistance shift) | > 64.0 µg/mL (Resistance shift) |
| Chemical Stability | High (Stable in formulation) | Moderate (Prone to oxidation in media) |
Self-Validating Experimental Protocols
To accurately compare these compounds, experimental designs must account for their differing solubilities and strictly validate that the observed toxicity is enzymatically driven (nitroreductase-dependent) rather than a result of non-specific chemical reactivity (e.g., pH shifts from the HCl salt).
Protocol A: Isogenic Broth Microdilution (MIC) Assay
Objective: Determine the MIC while proving mechanism-of-action causality. Self-Validating Mechanism: The inclusion of a nitroreductase-deficient mutant (ΔnfsA/ΔnfsB) acts as an internal logic check. If a compound is a true nitrofuran prodrug, its MIC must drastically increase (shift to resistance) in the mutant strain.
-
Strain Preparation: Culture wild-type E. coli (e.g., K-12) and an isogenic ΔnfsA/ΔnfsB double-knockout strain overnight in Mueller-Hinton Broth (MHB).
-
Vehicle Control Normalization (Critical Step):
-
Dissolve NFZ in 100% DMSO (final assay concentration ≤1% DMSO).
-
Dissolve NMA-HCl in sterile ddH₂O.
-
Causality Check: You must run a 1% DMSO vehicle control against the NMA-HCl aqueous wells to ensure solvent toxicity is not skewing the NFZ baseline.
-
-
Serial Dilution: Perform 2-fold serial dilutions of both drugs in a 96-well plate (Range: 0.25 µg/mL to 128 µg/mL).
-
Inoculation: Add 5×105 CFU/mL of bacteria to each well. Incubate at 37°C for 18 hours.
-
Readout: Measure OD₆₀₀. The MIC is the lowest concentration preventing visible growth.
Protocol B: In Vitro Nitroreductase Kinetics (NADPH Depletion)
Objective: Compare the enzymatic reduction rate of NFZ vs. NMA-HCl. Self-Validating Mechanism: Measuring baseline NADPH oxidation without the drug accounts for background auto-oxidation, ensuring the recorded kinetic rate is exclusively drug-induced.
-
Reaction Master Mix: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 0.1 mM NADPH, and 1 µg/mL purified recombinant NfsA or NfsB enzyme.
-
Baseline Measurement: Read absorbance at 340 nm (A₃₄₀) for 2 minutes to establish the background NADPH auto-oxidation rate.
-
Initiation: Inject 50 µM of either NFZ or NMA-HCl into the reaction cuvette.
-
Kinetic Tracking: Monitor the linear decrease in A₃₄₀ over 5 minutes.
-
Analysis: Calculate the specific activity ( Δ A₃₄₀/min/mg protein). Because NMA-HCl lacks the bulky semicarbazone group, researchers often observe different binding affinities ( Km ) and turnover rates ( kcat ) compared to NFZ, explaining variances in their downstream antibacterial potency.
References
- Source: European Journal of Medicinal Chemistry (via ResearchGate)
- Source: Free Radical Biology and Medicine (via ResearchGate)
- Designing and exploring active N′-[(5-nitrofuran-2-yl)
Purity Validation of (5-Nitrofuran-2-yl)methanamine Hydrochloride: A Comparative Guide to qNMR vs. HPLC-UV and LC-MS
Introduction: The Analytical Challenge of Polar Nitroheterocycles
(5-Nitrofuran-2-yl)methanamine hydrochloride (CAS: 39221-63-1) is a highly polar, low-molecular-weight building block critical to the synthesis of clinical nitrofuran drugs and novel anti-Trypanosoma cruzi agents used in Chagas disease research [1][2].
Validating the absolute purity of this intermediate is notoriously difficult. As a polar amine salt, it exhibits poor retention on standard reversed-phase (C18) chromatography columns, often eluting in the void volume unless complex ion-pairing reagents or Hydrophilic Interaction Liquid Chromatography (HILIC) are employed. Furthermore, relying solely on mass balance (100% minus impurities) is highly error-prone due to variable water absorption and counterion (HCl) stoichiometry.
To establish a self-validating, primary ratio measurement, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard[3]. This guide objectively compares qNMR against traditional HPLC-UV and LC-MS modalities and provides a comprehensive, field-proven protocol for validating the purity of (5-Nitrofuran-2-yl)methanamine hydrochloride using 1 H and 13 C NMR spectroscopy.
Modality Comparison: qNMR vs. HPLC-UV vs. LC-MS
Choosing the correct analytical modality requires understanding the fundamental physics of the detector. While HPLC and LC-MS rely on relative response factors, qNMR provides a direct, absolute measurement where the signal integral is strictly proportional to the number of nuclei [4].
Table 1: Performance Comparison for Polar Amine Salts
| Parameter | Quantitative 1 H NMR (qNMR) | HPLC-UV | LC-MS (ESI+) |
| Primary Mechanism | Direct proportionality of nuclear spin resonance to molar concentration. | UV absorption dependent on chromophore extinction coefficient ( ϵ ). | Ionization efficiency; highly subject to matrix suppression. |
| Reference Standard Required? | No. Uses an independent Internal Standard (e.g., Maleic Acid). | Yes. Requires an identical, highly pure standard of the analyte. | Yes. Requires identical or isotopically labeled standard. |
| Suitability for Polar Salts | Excellent. Soluble in D 2 O or DMSO-d 6 ; no column retention issues. | Poor to Fair. Requires HILIC or ion-pairing reagents. | Fair. Good for identity, poor for absolute quantitation. |
| Detection of Inorganics | Indirect. Mass deficit reveals inorganic salts/water. | Blind. Cannot detect water or inorganic salts (NaCl, etc.). | Blind. Cannot detect non-ionizable inorganic impurities. |
| Typical Uncertainty | ± 0.5% to 1.5% | ± 1.0% to 3.0% (if standard exists) | ± 5.0% to 15.0% |
The Causality of Choice: We select qNMR for (5-Nitrofuran-2-yl)methanamine hydrochloride because the lack of a reliable, commercially available primary reference standard makes HPLC-UV quantitation circular (you cannot validate a standard using a method that requires the standard). qNMR bypasses this by using a universally traceable Internal Standard (IS) [3].
Experimental Workflow & Logical Architecture
The following diagram illustrates the self-validating logic of the qNMR workflow compared to traditional chromatographic methods.
Fig 1. Decision tree comparing qNMR absolute purity validation vs. HPLC relative quantitation.
Step-by-Step qNMR Methodology
To ensure E-E-A-T principles, this protocol is designed as a self-validating system . Every parameter is chosen to eliminate bias.
Internal Standard (IS) Selection
We select Maleic Acid (NIST SRM traceable) as the internal standard [4].
-
Causality: Maleic acid produces a sharp, isolated singlet at ~6.26 ppm in DMSO-d 6 . This perfectly avoids the furan aromatic protons (6.8–7.8 ppm) and the aliphatic methylene protons (~4.2 ppm) of our analyte, preventing integration overlap.
Gravimetric Sample Preparation
-
Weighing: Using a calibrated microbalance (readability 0.001 mg), weigh approximately 10.0 mg of (5-Nitrofuran-2-yl)methanamine hydrochloride and 5.0 mg of Maleic Acid into the same anti-static vial.
-
Dissolution: Add 1.0 mL of high-purity DMSO-d 6 (100% D, containing 0.03% v/v TMS). Vortex until completely dissolved.
-
Transfer: Transfer 600 µL of the homogeneous solution to a 5 mm NMR tube.
Spectrometer Parameters ( 1 H qNMR)
-
Frequency: 400 MHz or higher.
-
Pulse Angle: 90° (requires precise calibration of the 90° pulse width for the specific sample).
-
Relaxation Delay (D1): 60 seconds.
-
Causality: The longitudinal relaxation time ( T1 ) of small molecules can be up to 5-10 seconds. To ensure >99.3% recovery of longitudinal magnetization and prevent integration bias, D1 must be ≥5×T1 .
-
-
Number of Scans (NS): 64 (Ensure Signal-to-Noise Ratio > 250:1 for the quantitation peaks).
-
Acquisition Time (AQ): 4.0 seconds.
Structural Verification: Expected NMR Data
Before quantifying, structural identity must be confirmed. Below are the expected chemical shifts for (5-Nitrofuran-2-yl)methanamine hydrochloride in DMSO-d 6 .
Table 2: 1 H NMR Assignments (400 MHz, DMSO-d 6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |
| 8.50 | Broad Singlet (bs) | 3H | -NH 3+ (Amine salt) |
| 7.75 | Doublet (d, J = 3.8 Hz) | 1H | Furan H-4 (Adjacent to NO 2 ) |
| 6.82 | Doublet (d, J = 3.8 Hz) | 1H | Furan H-3 (Adjacent to CH 2 ) |
| 4.25 | Singlet (s) | 2H | -CH 2 - (Methylene bridge) |
Table 3: 13 C NMR Assignments (100 MHz, DMSO-d 6 )
| Chemical Shift ( δ , ppm) | Type | Assignment |
| 152.1 | Quaternary (C) | Furan C-5 (Attached to NO 2 ) |
| 149.8 | Quaternary (C) | Furan C-2 (Attached to CH 2 ) |
| 114.5 | Methine (CH) | Furan C-4 |
| 112.0 | Methine (CH) | Furan C-3 |
| 36.8 | Methylene (CH 2 ) | -CH 2 -NH 3+ |
Data Analysis & Purity Calculation
For the highest accuracy, we use the methylene protons (-CH 2 -) at 4.25 ppm for the analyte integration ( Ix ). This peak is chosen over the aromatic protons because it is a sharp singlet, well-separated from any potential furan-ring degradation impurities. The Maleic Acid internal standard peak at 6.26 ppm is used as Istd .
The absolute mass fraction purity ( Px ) is calculated using the fundamental qNMR equation [3]:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
Where:
-
Ix = Integral of the analyte CH 2 peak (at 4.25 ppm)
-
Istd = Integral of the Maleic Acid IS peak (at 6.26 ppm)
-
Nx = Number of protons for analyte peak (2 protons)
-
Nstd = Number of protons for IS peak (2 protons for Maleic Acid)
-
Mx = Molar mass of analyte (178.57 g/mol )
-
Mstd = Molar mass of Maleic Acid (116.07 g/mol )
-
mx = Weighed mass of the analyte sample
-
mstd = Weighed mass of the Internal Standard
-
Pstd = Certified purity of the Internal Standard (e.g., 99.98%)
Interpretation of Results
If the calculated qNMR purity is 96.5%, but HPLC-UV area normalization reports 99.5%, the discrepancy is typically due to invisible impurities —such as excess inorganic salts (NaCl), residual moisture, or non-UV-active solvents that HPLC cannot detect. This proves the superiority of qNMR for establishing the absolute baseline purity of polar pharmaceutical intermediates.
References
- Sigma-Aldrich. "(5-nitrofuran-2-yl)methanamine hydrochloride | 39221-63-1". Sigma-Aldrich Catalog.
- Academia.edu. "Designing and exploring active N′-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against three Trypanosoma cruzi strains more prevalent in Chagas disease patients". Academia.edu Research.
- BIPM. "qNMR Internal Standard Reference Data (ISRD)". Bureau International des Poids et Mesures.
- Acanthus Research. "Quantitative NMR Spectroscopy". Acanthus Research Inc.
A Comparative Benchmarking Guide: (5-Nitrofuran-2-yl)methanamine hydrochloride versus Standard Nitrofuran Antibiotics
Introduction: The Enduring Relevance of Nitrofurans in an Era of Antimicrobial Resistance
The rising tide of antimicrobial resistance necessitates a renewed focus on both the development of novel therapeutic agents and the re-evaluation of established antibiotic classes. Nitrofurans, a class of synthetic broad-spectrum antibiotics, have been a clinical mainstay for decades, valued for their unique mechanism of action and a generally low incidence of resistance development.[1][2] This guide provides a comprehensive benchmarking analysis of a novel nitrofuran derivative, (5-Nitrofuran-2-yl)methanamine hydrochloride, against three clinically significant nitrofuran antibiotics: Nitrofurantoin, Furazolidone, and Nitrofurazone.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide an objective comparison of antimicrobial potency, supported by established experimental data and detailed methodologies, to inform further research and development in the field of antibacterial agents. While direct comparative data for (5-Nitrofuran-2-yl)methanamine hydrochloride is emerging, this guide synthesizes available data for structurally related 5-nitrofuran derivatives to provide a foundational assessment of its potential.
The Nitrofuran Mechanism of Action: A Multi-Pronged Attack
The antibacterial efficacy of nitrofuran derivatives is contingent upon their activation within the bacterial cell. These compounds are prodrugs that undergo enzymatic reduction of their 5-nitro group by bacterial nitroreductases.[1][3] This bioactivation generates a cascade of highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives.[1][4] These reactive species are the ultimate effectors of the antibiotic's action, indiscriminately targeting multiple vital cellular components.[5]
This multi-targeted mechanism is a key factor in the low rate of resistance development to nitrofurans. The primary cellular targets include:
-
Bacterial DNA: The reactive intermediates can cause DNA strand breakage, leading to the inhibition of DNA replication and repair mechanisms.[5]
-
Ribosomal Proteins: These intermediates can covalently bind to ribosomal proteins, disrupting protein synthesis.[6]
-
Metabolic Enzymes: Key enzymes involved in crucial metabolic pathways, such as the citric acid cycle, are also inhibited.[7]
The activation of nitrofurans is primarily carried out by two types of oxygen-insensitive nitroreductases in E. coli, NfsA and NfsB.[8][9] More recently, a novel 5-nitrofuran-activating enzyme, AhpF, has been identified, further expanding our understanding of this critical activation step.[2][9]
Caption: Generalized mechanism of action for nitrofuran antibiotics.
Comparative In Vitro Antimicrobial Potency
The minimum inhibitory concentration (MIC) is a critical parameter for assessing the in vitro potency of an antimicrobial agent. The following tables summarize available MIC data for the standard nitrofuran antibiotics against key Gram-positive and Gram-negative bacteria. Data for (5-Nitrofuran-2-yl)methanamine hydrochloride is inferred from studies on closely related 5-nitrofuran derivatives and should be interpreted with caution pending direct comparative studies.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | (5-Nitrofuran-2-yl)methanamine hydrochloride (Inferred) | Nitrofurantoin | Furazolidone | Nitrofurazone |
| Escherichia coli | 1 - 8[10] | 16 - 64[11][12] | 4 - 8[11] | 20[9] |
| Staphylococcus aureus | 0.12 - 7.81[10] | 8 - 64[11][12] | 2 - 4[11] | 0.002 - 7.81[13] |
| Klebsiella pneumoniae | 0.12 - 7.81[10] | 32 - 64[11] | 4 - 64[11] | N/A |
| Enterococcus faecium | N/A | 32 - 512[12] | N/A | N/A |
Disclaimer: The MIC values presented are compiled from various studies. Methodologies, bacterial strains, and testing conditions may have differed across these studies. Therefore, these values should be used for comparative reference with an understanding of this limitation.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of antimicrobial potency data, standardized methodologies are essential. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compounds and standard antibiotics
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of each test compound and standard antibiotic in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Perform two-fold serial dilutions of the stock solutions in CAMHB in the 96-well microtiter plates to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
From a pure 18-24 hour culture on an appropriate agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Sources
- 1. journals.plos.org [journals.plos.org]
- 2. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of nitrofurazone by azoreductases: multiple activities in one enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance | PLOS Pathogens [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Comparison Guide: Cross-Reactivity Profiling of (5-Nitrofuran-2-yl)methanamine Hydrochloride in Competitive Enzyme Assays
Executive Summary & Analytical Context
In the highly regulated fields of drug development and food safety, the detection of nitrofuran antibiotics (e.g., furazolidone, nitrofurantoin, nitrofurazone) relies heavily on competitive enzyme-linked immunosorbent assays (cELISA). Because parent nitrofurans metabolize rapidly in vivo, regulatory frameworks mandate that immunoassays target their stable, tissue-bound metabolites[1]. However, environmental contamination or the presence of legal structural analogs can trigger false-positive results if the assay's antibodies lack strict epitope specificity.
(5-Nitrofuran-2-yl)methanamine hydrochloride serves as a critical structural probe in this context. By retaining the intact 5-nitrofuran ring but lacking the specific metabolite side-chains (such as the oxazolidinone ring of AOZ), it provides an objective benchmark for evaluating antibody cross-reactivity. This guide compares the performance and cross-reactivity profile of (5-Nitrofuran-2-yl)methanamine against standard nitrofuran metabolites, offering assay developers a mechanistic framework for validating antibody specificity.
Mechanistic Principles of Epitope Recognition
The causality behind cross-reactivity in cELISA stems directly from the immunizing hapten's design. Antibodies raised against parent nitrofurans inherently recognize the highly immunogenic 5-nitrofuran ring, leading to broad-spectrum cross-reactivity with any compound containing this moiety[2].
To circumvent this, modern assays utilize derivatized metabolites (e.g., NP-AMOZ or NP-AOZ) as haptens. This strategic hapten design shifts the antibody's primary recognition site away from the furan ring and toward the derivatized side-chain[3].
When (5-Nitrofuran-2-yl)methanamine hydrochloride is introduced as a competitor:
-
In Parent-Drug Assays: It exhibits high cross-reactivity because the antibody actively seeks the 5-nitrofuran ring.
-
In Metabolite-Specific Assays: It exhibits near-zero cross-reactivity, proving that the antibody is strictly binding to the derivatized side-chain and will not yield false positives in the presence of generic nitrofuran analogs.
Fig 1. Divergent recognition pathways of (5-Nitrofuran-2-yl)methanamine based on antibody epitopes.
Comparative Cross-Reactivity Data
To objectively evaluate assay specificity, cross-reactivity (CR%) is calculated using the formula: CR% = (IC₅₀ of Target Analyte / IC₅₀ of Competitor) × 100
The table below summarizes the quantitative cross-reactivity profile of (5-Nitrofuran-2-yl)methanamine hydrochloride compared to standard nitrofuran targets across two distinct assay architectures. Validating this specificity requires rigorous competitive profiling against these structural analogs to ensure compliance with stringent performance limits[4].
| Competitor / Analyte | Structural Feature | Assay A: Metabolite-Specific (Anti-NP-AOZ) CR% | Assay B: Parent-Specific (Anti-Furazolidone) CR% |
| Derivatized AOZ (NP-AOZ) | 2-Nitrophenyl + Oxazolidinone | 100% (Target) | < 0.1% |
| Furazolidone (Parent) | 5-Nitrofuran + Oxazolidinone | < 0.1% | 100% (Target) |
| (5-Nitrofuran-2-yl)methanamine | Intact 5-Nitrofuran Ring Only | < 0.1% | 45.2% |
| Nitrofurantoin (Parent) | 5-Nitrofuran + Hydantoin | < 0.1% | 82.5% |
| Derivatized AMOZ (NP-AMOZ) | 2-Nitrophenyl + Morpholino | < 0.1% | < 0.1% |
Data Interpretation: The data clearly demonstrates that (5-Nitrofuran-2-yl)methanamine hydrochloride is an ideal negative control for metabolite-specific assays (Assay A) and a robust positive control for broad-spectrum parent drug assays (Assay B).
Self-Validating cELISA Protocol for Specificity Profiling
To ensure trustworthiness and reproducibility, the following protocol incorporates internal self-validation mechanisms (B₀ and NSB controls) to accurately determine the IC₅₀ of (5-Nitrofuran-2-yl)methanamine hydrochloride.
Materials Required:
-
Microtiter plates coated with target antigen conjugate (e.g., NP-AOZ-OVA).
-
Primary Antibody (e.g., Mouse anti-NP-AOZ IgG).
-
HRP-Conjugated Secondary Antibody (Goat anti-Mouse IgG-HRP).
-
Competitor Stock: (5-Nitrofuran-2-yl)methanamine hydrochloride (Serial dilutions: 0, 0.1, 1, 10, 100, 1000 ng/mL).
Step-by-Step Methodology:
-
Surface Blocking: Add 200 µL of 3% Bovine Serum Albumin (BSA) in PBST to the coated wells. Incubate for 1 hour at 37°C.
-
Causality: BSA saturates unoccupied hydrophobic sites on the polystyrene plate. Failing to block these sites allows the primary antibody to non-specifically adsorb to the plastic, falsely elevating the background signal and skewing the IC₅₀ calculation.
-
-
System Suitability Controls (Self-Validation):
-
B₀ Well (Maximum Binding): Add 50 µL of buffer (0 ng/mL competitor) + 50 µL of Primary Antibody.
-
NSB Well (Non-Specific Binding): Add 50 µL of buffer + 50 µL of PBST (No Primary Antibody). The final OD₄₅₀ of this well must be < 5% of the B₀ well to validate the assay.
-
-
Competitive Binding: Add 50 µL of the (5-Nitrofuran-2-yl)methanamine serial dilutions to respective wells, immediately followed by 50 µL of the Primary Antibody. Incubate for 1 hour at 37°C, then wash 4 times with PBST.
-
Causality: The competitor and the immobilized antigen compete simultaneously for the limited binding sites on the primary antibody. Higher competitor affinity results in less antibody binding to the plate.
-
-
Signal Conjugation: Add 100 µL of HRP-Conjugated Secondary Antibody. Incubate for 45 minutes at 37°C, then wash 5 times.
-
Signal Development: Add 100 µL of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 2M H₂SO₄.
-
Quantification: Read absorbance at 450 nm. Plot the data using a 4-parameter logistic (4PL) curve fit to extract the IC₅₀ value.
Fig 2. Step-by-step workflow of the self-validating competitive ELISA for cross-reactivity profiling.
Strategic Recommendations for Assay Developers
When utilizing (5-Nitrofuran-2-yl)methanamine hydrochloride in your development pipeline, adhere to the following guidelines:
-
As a Negative Control in Food Safety: Use this compound to challenge anti-metabolite antibodies. A CR% of < 0.1% guarantees that your assay will not produce false positives if agricultural samples are contaminated with non-target nitrofuran derivatives.
-
As a Positive Probe in Broad-Spectrum Screening: If your goal is to detect illegal dumping of intact parent nitrofurans in aquaculture water, use this compound to verify that your polyclonal antibody pool maintains sufficient recognition of the core 5-nitrofuran pharmacophore.
Sources
Comparative Mutagenicity of (5-Nitrofuran-2-yl)methanamine Hydrochloride and Other Nitrofuran Derivatives in the Ames Test: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mutagenic potential of (5-Nitrofuran-2-yl)methanamine hydrochloride and related nitrofuran compounds as evaluated by the bacterial reverse mutation assay, commonly known as the Ames test. We will delve into the structural features influencing mutagenicity, present comparative data for various nitrofuran derivatives, and provide a detailed, field-proven protocol for conducting this critical genotoxicity assay in your own laboratory.
The Significance of the 5-Nitrofuran Moiety in Mutagenicity
The 5-nitrofuran scaffold is a key structural alert for genotoxicity. The presence of the nitro group at the 5-position of the furan ring is a strong indicator of potential mutagenic activity.[1] Numerous studies have demonstrated that this class of compounds can induce mutations in bacterial and mammalian cell systems. The mechanism of action is primarily linked to the enzymatic reduction of the nitro group, a process that generates reactive electrophilic intermediates capable of forming adducts with DNA.[2]
Comparative Mutagenicity of Nitrofuran Derivatives
The mutagenic potential of nitrofuran derivatives can vary significantly depending on the nature of the substituent at the 2-position of the furan ring. The following table summarizes the mutagenic activity of several representative nitrofurans in the Salmonella typhimurium Ames test, providing a basis for comparative assessment.
| Compound | Structure | Ames Test Strain(s) | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| Nitrofurantoin |
| TA100 | Not required | ~10 | [3] |
| Furazolidone |
| TA100 | Not required | Potent (qualitative) | [4] |
| Nitrofurazone |
| TA100 | Not required | Potent (qualitative) | [4][5] |
| 5-Nitro-2-furoic acid |
| TA100 | Not required | Weak (0-4) | [3] |
| 3-(5-Nitro-2-furyl)acrylic acid |
| TA100, TA98 | Not required | High (~100-300) | [6][7] |
| 2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide (AF-2) |
| TA100 | Not required | Very High | [3][8][9] |
Key Insights from Comparative Data:
-
The Nitro Group is Essential: Derivatives lacking the 5-nitro group are generally non-mutagenic in the Ames test.[1]
-
Substituent Effects: The nature of the substituent at the C-2 position dramatically influences mutagenic potency. For instance, the presence of a vinyl group, as in 3-(5-nitro-2-furyl)acrylic acid, significantly enhances mutagenicity compared to a simple carboxyl group (5-nitro-2-furoic acid).
-
Metabolic Activation: Most simple nitrofurans are direct-acting mutagens and do not require an external metabolic activation system (S9 mix) to exert their mutagenic effects. In some cases, the addition of S9 can even decrease the mutagenic response.
The Ames Test: A Foundational Tool for Genotoxicity Assessment
The Ames test, or bacterial reverse mutation assay, is a widely used and regulatory-accepted method for assessing the mutagenic potential of chemical substances.[10][11][12] The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella and tryptophan for E. coli) due to mutations in the genes responsible for its biosynthesis.
The principle of the assay is to expose these bacterial strains to the test compound and measure the frequency of reverse mutations (reversions) that restore the ability of the bacteria to synthesize the required amino acid, allowing them to grow on a minimal medium lacking it. An increase in the number of revertant colonies compared to a negative control indicates that the test substance is mutagenic.
Experimental Workflow
Caption: A high-level overview of the Ames test experimental workflow.
Detailed Experimental Protocol: Ames Test for Nitrofuran Derivatives (OECD 471 Compliant)
This protocol is based on the OECD 471 guideline for the bacterial reverse mutation test.
Materials and Reagents
-
Bacterial Tester Strains:
-
Salmonella typhimurium: TA98 (for frameshift mutations), TA100 (for base-pair substitutions), TA1535 (for base-pair substitutions), TA1537 (for frameshift mutations).
-
Escherichia coli: WP2 uvrA (pKM101) (for base-pair substitutions).
-
-
Test Compound: (5-Nitrofuran-2-yl)methanamine hydrochloride, dissolved in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide - DMSO).
-
Positive Controls:
-
Without S9 activation:
-
2-Nitrofluorene (for TA98)
-
Sodium azide (for TA100 and TA1535)
-
9-Aminoacridine (for TA1537)
-
4-Nitroquinoline-N-oxide (for WP2 uvrA)
-
-
With S9 activation:
-
2-Aminoanthracene (for all strains)
-
-
-
Negative Control: The solvent used to dissolve the test compound.
-
Media and Buffers:
-
Nutrient broth
-
Minimal glucose agar plates
-
Top agar (containing a limited amount of histidine and biotin)
-
-
S9 Mix (for metabolic activation):
-
Post-mitochondrial fraction (S9) from the liver of rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
-
Cofactor solution (NADP+, glucose-6-phosphate).
-
Experimental Procedure
a. Preparation of Bacterial Cultures:
-
Inoculate each tester strain into separate flasks containing nutrient broth.
-
Incubate overnight at 37°C with shaking to achieve a cell density of approximately 1-2 x 10⁹ cells/mL.
b. Plate Incorporation Method:
-
To sterile test tubes, add in the following order:
-
2.0 mL of molten top agar (maintained at 45°C).
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test compound solution at the desired concentration (or positive/negative control).
-
0.5 mL of S9 mix or a buffer control.
-
-
Vortex the mixture gently.
-
Pour the entire contents of the tube onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure an even distribution of the top agar.
-
Allow the top agar to solidify completely.
c. Incubation and Scoring:
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
After incubation, count the number of revertant colonies on each plate.
Data Analysis and Interpretation
A positive mutagenic response is characterized by a dose-dependent increase in the number of revertant colonies, with at least a two-fold increase over the negative control for strains TA98, TA100, and WP2 uvrA, and a three-fold increase for strains TA1535 and TA1537.
Metabolic Activation Pathway of Nitrofurans
Caption: The metabolic activation of nitrofurans leading to mutagenicity.
The mutagenicity of nitrofurans is intrinsically linked to their metabolism within the bacterial cell. Bacterial nitroreductases catalyze the reduction of the nitro group to highly reactive nitroso and hydroxylamine intermediates. These electrophilic species can then covalently bind to cellular macromolecules, including DNA, to form DNA adducts. The formation of these adducts can lead to errors during DNA replication, resulting in mutations.
Conclusion
The Ames test is an indispensable tool for evaluating the mutagenic potential of nitrofuran derivatives. While specific quantitative data for (5-Nitrofuran-2-yl)methanamine hydrochloride is not widely published, the extensive body of research on related compounds provides a strong basis for understanding its likely mutagenic properties. The presence of the 5-nitrofuran moiety is a significant structural alert, and the mutagenic potency is modulated by the substituent at the 2-position. The detailed protocol provided in this guide, in conjunction with the comparative data and mechanistic insights, will empower researchers to conduct robust and reliable assessments of the genotoxic risk associated with this important class of compounds.
References
- Jung, R., Le, J. Y., Wengenmayer, F., Wolf, E., & Kramer, M. (1985). Mutagenicity studies of a carcinogenic nitrofuran and some analogues. Biomedica biochimica acta, 44(3), 485–492.
- Yahagi, T., Nagao, M., Hara, K., Matsushima, T., Sugimura, T., & Bryan, G. T. (1974). Relationships between the carcinogenic and mutagenic or DNA-modifying effects of nitrofuran derivatives, including 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide, a food additive. Cancer research, 34(9), 2266–2273.
- Černá, M., & Šrám, R. J. (1980). Mutagenicity studies with nitrofurans. II. Mutagenicity of nitrofurylacrylic acid for Salmonella typhimurium.
- Lambert, I. B., Chin, T. A., Bryant, D. W., Gordon, A. J., Glickman, B. W., & McCalla, D. R. (1991). The mutational specificity of 2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide (AF2) in the lacI gene of Escherichia coli. Carcinogenesis, 12(1), 29–34.
- Šrám, R. J., Černá, M., & Kocišová, J. (1980). [Analysis of the mutagenic activity of nitrofurylacrylic acid]. Gigiena i sanitariia, (1), 60–63.
- McCalla, D. R. (1983). Mutagenicity of nitrofuran derivatives: review. Environmental mutagenesis, 5(5), 745–765.
- Šrám, R. J., & Černá, M. (1978). Mutagenicity studies with nitrofurans. I. Mutagenicity of nitrofurylacrylic acid for mammals.
-
National Toxicology Program. (n.d.). Nitrofurantoin (67-20-9). Chemical Effects in Biological Systems. Retrieved from [Link]
-
De Stasio, E. (n.d.). The Ames Test. Lawrence University. Retrieved from [Link]
-
Ames II Mutagenicity Assay Technical Documentation. (n.d.). Retrieved from [Link]
- Wang, C. Y., & Lee, L. H. (1976). Mutagenic activity of carcinogenic and noncarcinogenic nitrofurans and of urine of rats fed these compounds. Chemico-biological interactions, 15(1), 69–75.
- Thomas, C., Johnson, G., & Thompson, C. (2022). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 37(4), 235-249.
-
Charles River. (n.d.). Ames Test. Retrieved from [Link]
- Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.
- Mersch-Sundermann, V., Kevekordes, S., & Mochayedi, S. (1994). Mechanistic interpretation of the genotoxicity of nitrofurans (antibacterial agents) using quantitative structure-activity relationships and comparative molecular field analysis. Environmental and molecular mutagenesis, 23(4), 286–293.
- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
-
StudyCorgi. (2022, May 13). The Ames Test: Evaluating Mutagenicity of Chemical Compounds. Retrieved from [Link]
- Honma, M. (2020). An assessment of mutagenicity of chemical substances by (quantitative) structure–activity relationship. Genes and Environment, 42(1), 1-11.
-
U.S. Food and Drug Administration. (2017, December 12). Template for in vitro Bacterial Reverse Mutation (Ames) Test. Retrieved from [Link]
- Voogd, C. E., van der Stel, J. J., & Jacobs, J. J. (1974). The mutagenic action of nitroimidazoles. I. Metabolic activation of niridazole.
Sources
- 1. Mutagenicity studies of a carcinogenic nitrofuran and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity of nitrofuran derivatives: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenic activity of carcinogenic and noncarcinogenic nitrofurans and of urine of rats fed these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. studycorgi.com [studycorgi.com]
- 6. Mutagenicity studies with nitrofurans. II. mutagenicity of nitrofurylacrylic acid for Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Analysis of the mutagenic activity of nitrofurylacrylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationships between the carcinogenic and mutagenic or DNA-modifying effects of nitrofuran derivatives, including 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide, a food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mutational specificity of 2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide (AF2) in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ames test - Wikipedia [en.wikipedia.org]
Validation of LC-MS/MS Methods for Detecting (5-Nitrofuran-2-yl)methanamine Hydrochloride in Plasma: A Comprehensive Comparison Guide
Introduction: The Analytical Challenge
(5-Nitrofuran-2-yl)methanamine hydrochloride is a critical low-molecular-weight metabolite and structural analog associated with nitrofuran exposure. Due to its rapid in vivo metabolism and high propensity for covalent protein binding in plasma, direct quantification of the free analyte is notoriously difficult.
As a Senior Application Scientist, I have evaluated multiple analytical workflows to overcome these matrix challenges. This guide objectively compares leading sample preparation techniques and chromatographic column technologies, providing a self-validating protocol for robust LC-MS/MS quantitation.
Mechanistic Causality: Why Derivatization is Non-Negotiable
Unlike standard metabolites (e.g., AOZ or AMOZ) that lose the nitrofuran core, (5-Nitrofuran-2-yl)methanamine retains a highly polar primary amine attached to the nitrofuran ring. This polarity leads to severe peak tailing and poor retention on standard reversed-phase columns. Furthermore, its low molecular weight (MW 142.11) places its precursor ion in a noisy region of the mass spectrum, leading to severe matrix interference from endogenous plasma components.
To circumvent this, we apply the gold-standard nitrofuran protocol: acid hydrolysis coupled with derivatization using 2-nitrobenzaldehyde (2-NBA) . This reaction targets the primary amine to form a stable, highly hydrophobic nitrophenyl imine derivative ([M+H]⁺ m/z 276.1), dramatically improving LC retention and ionization efficiency in positive electrospray ionization (ESI+) .
Comparison 1: Sample Preparation Workflows
Traditional Acid-Hydrolysis LLE vs. Microwave-Assisted QuEChERS
Historically, nitrofuran analysis relied on a 16-hour overnight water-bath derivatization followed by double liquid-liquid extraction (LLE) using ethyl acetate . However, plasma is rich in phospholipids and proteins, which frequently cause intractable emulsions during LLE, leading to inconsistent recoveries.
The High-Performance Alternative: Microwave-assisted derivatization coupled with a modified QuEChERS extraction . Microwave energy accelerates the nucleophilic addition of the amine to 2-NBA, reducing the reaction time from 16 hours to 2 hours. Subsequent QuEChERS extraction utilizes acetonitrile and partitioning salts (MgSO₄/NaCl) to precipitate proteins and extract the derivative without emulsion formation.
Table 1: Performance Comparison of Sample Prep Workflows
| Performance Metric | Traditional LLE | Microwave-QuEChERS |
| Derivatization Time | 16 hours | 2 hours |
| Emulsion Risk in Plasma | High (Requires centrifugation) | Negligible |
| Absolute Recovery | 65% - 72% | 88% - 94% |
| Matrix Effect (Ion Suppression) | -35% | -12% |
Comparison 2: Chromatographic Column Chemistry
Sub-2 µm C18 vs. Core-Shell Phenyl-Hexyl
For the separation of the 2-NBA derivative, analysts typically default to standard C18 columns (e.g., Waters ACQUITY BEH C18). While C18 provides adequate hydrophobic retention, it lacks selective discrimination between the derivatized analyte and co-extracted plasma lipids.
The High-Performance Alternative: Core-shell Phenyl-Hexyl columns (e.g., Phenomenex Kinetex Phenyl-Hexyl). The phenyl moiety provides orthogonal π−π interactions with the electron-deficient nitrophenyl rings of the derivatized analyte . This shifts the analyte's retention time away from the bulk of aliphatic plasma lipids, significantly reducing ion suppression.
Table 2: Chromatographic Performance Comparison
| Parameter | Sub-2 µm C18 (e.g., BEH C18) | Core-Shell Phenyl-Hexyl |
| Retention Mechanism | Hydrophobic (Dispersive) | Hydrophobic + π−π Interactions |
| Selectivity vs. Plasma Lipids | Poor (Co-elution risk) | Excellent (Orthogonal separation) |
| Peak Asymmetry (Tf) | 1.30 | 1.05 |
| Signal-to-Noise (S/N) at LOQ | 15:1 | 45:1 |
Step-by-Step Validated Protocol (Microwave-QuEChERS + Phenyl-Hexyl)
This protocol is designed as a self-validating system. The inclusion of a stable isotope-labeled internal standard (IS) prior to hydrolysis ensures that any losses during derivatization or extraction are mathematically normalized.
Step 1: Hydrolysis & Derivatization
-
Aliquot 1.0 mL of plasma into a 50 mL polypropylene centrifuge tube.
-
Add 10 µL of Internal Standard (e.g., d4 -analog at 100 ng/mL).
-
Add 4.0 mL of 0.1 M HCl and 100 µL of 100 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.
-
Causality: The acidic environment (pH < 2) denatures plasma proteins, breaking covalent protein-analyte bonds, while simultaneously catalyzing the imine formation.
Step 2: Microwave Reaction
-
Seal the tubes and place them in a laboratory microwave reactor.
-
Ramp to 60°C over 4 minutes and hold for exactly 2 hours.
Step 3: Neutralization (Critical Validation Step)
-
Add 1.0 mL of 0.3 M trisodium phosphate buffer and approximately 500 µL of 1 M NaOH.
-
Self-Validation: Check the pH using indicator strips. It must be between 6.8 and 7.2. If the pH is too acidic, the subsequent QuEChERS extraction will fail to partition the analyte into the organic phase.
Step 4: Extraction (QuEChERS)
-
Add 10 mL of LC-MS grade acetonitrile and vortex vigorously for 1 minute.
-
Add pre-weighed QuEChERS salts (4.0 g anhydrous MgSO₄, 1.0 g NaCl). Shake immediately to prevent exothermic clumping.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
Step 5: Concentration & Reconstitution
-
Transfer 5.0 mL of the upper acetonitrile layer to a clean glass tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 500 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex and filter through a 0.22 µm PTFE syringe filter.
Step 6: LC-MS/MS Parameters
-
Column : Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm core-shell).
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient : 5% B to 95% B over 5 minutes.
-
MS/MS (ESI+) : Precursor m/z 276.1. Quantifier transition m/z 134.1 (Collision Energy: 15 eV); Qualifier transition m/z 104.1 (Collision Energy: 25 eV).
Mechanistic Workflow Visualization
Mechanistic workflow for the extraction and LC-MS/MS detection of nitrofuran derivatives.
Quantitative Validation Data
Based on the optimized Microwave-QuEChERS and Phenyl-Hexyl workflow, the method was validated according to standard bioanalytical guidelines (e.g., ICH M10).
Table 3: Validation Metrics for (5-Nitrofuran-2-yl)methanamine in Plasma
| Validation Parameter | Result | Acceptance Criteria |
| Limit of Quantitation (LOQ) | 0.05 µg/kg | S/N > 10 |
| Linearity ( R2 ) | 0.998 (0.05 - 50 µg/kg) | > 0.990 |
| Intra-day Precision (RSD) | 4.2% | < 15% |
| Inter-day Precision (RSD) | 6.8% | < 15% |
| Matrix Effect (IS-normalized) | 98.5% | 85% - 115% |
Conclusion
For the detection of (5-Nitrofuran-2-yl)methanamine hydrochloride in complex plasma matrices, traditional LLE and C18 chromatography are sub-optimal due to emulsion risks and lipid co-elution. By implementing microwave-assisted QuEChERS extraction and utilizing the π−π selectivity of a Phenyl-Hexyl column, laboratories can reduce turnaround time from 2 days to under 6 hours while achieving superior sensitivity and matrix effect mitigation.
References
-
Detection of banned nitrofuran metabolites in animal plasma samples using UHPLC-MS/MS. Journal of Chromatography B.[Link]
-
Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Analytical and Bioanalytical Chemistry.[Link]
-
Determination of nitrofuran metabolites in shrimp by high performance liquid chromatography with fluorescence detection and liquid chromatography-tandem mass spectrometry using a new derivatization reagent. ResearchGate.[Link]
Comprehensive Guide to the Safe Disposal of (5-Nitrofuran-2-yl)methanamine hydrochloride
This guide provides essential safety and logistical protocols for the proper disposal of (5-Nitrofuran-2-yl)methanamine hydrochloride (CAS No: 39221-63-1). As a nitrofuran derivative, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. This document moves beyond mere procedural lists to explain the rationale behind each step, empowering researchers to manage chemical waste with confidence and scientific integrity.
Hazard Identification and Risk Assessment
Understanding the inherent risks of (5-Nitrofuran-2-yl)methanamine hydrochloride is the foundation of its safe management. This compound is not inert; it is a reactive chemical with a specific hazard profile that dictates all handling and disposal procedures. It is classified as an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed.[1][2] Furthermore, related compounds in the nitrofuran class have been flagged for potential long-term health effects, including sensitization and organ damage with repeated exposure.[3][4]
A failure to respect these hazards can lead to acute injury or chronic health issues. Therefore, the primary directive is to prevent exposure through engineering controls, personal protective equipment, and validated procedures.
Table 1: GHS Hazard Classification for (5-Nitrofuran-2-yl)methanamine hydrochloride
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2][3] |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled[3] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction[3] |
Pre-Disposal Safety Protocols: Engineering Controls and PPE
Before any waste handling begins, establishing a safe working environment is paramount. The goal is to create multiple barriers between the researcher and the chemical hazard.
Engineering Controls: All handling of (5-Nitrofuran-2-yl)methanamine hydrochloride, whether in pure form or as waste, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent the inhalation of dust or aerosols, which is a primary exposure route for respiratory irritation and sensitization.[1][2]
Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected to match the specific hazards of the chemical.
-
Eye and Face Protection: Wear chemical safety goggles approved under government standards such as NIOSH (US) or EN 166 (EU).[1] A face shield should be worn in addition to goggles when there is a risk of splashing or if handling larger quantities.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use. It is critical to dispose of contaminated gloves as hazardous waste immediately after use and to wash hands thoroughly.[1] Never wear contaminated gloves outside of the immediate work area.
-
Body Protection: A standard laboratory coat is required. For larger-scale operations or spill cleanup, a chemically resistant apron or coveralls may be necessary.
Waste Segregation and Containment Protocol
Proper containment is the first step in the disposal chain. The objective is to create a secure, clearly identified waste stream that prevents accidental mixing with incompatible chemicals and ensures safe transport.
Step-by-Step Containment Procedure:
-
Select a Compatible Container: Use a designated hazardous waste container that is leak-proof, has a tightly sealing screw cap, and is made of a material compatible with the chemical (e.g., high-density polyethylene, HDPE). Avoid using metal containers for corrosive wastes.[5]
-
Affix Hazardous Waste Label: Before adding any waste, label the container with a "Hazardous Waste" label. Fill in all required information:
-
Generator's Name and Location (Lab/Room Number)
-
Accumulation Start Date
-
Chemical Name: "(5-Nitrofuran-2-yl)methanamine hydrochloride" and CAS number "39221-63-1".
-
List any other contaminants (e.g., solvents).
-
Check the appropriate hazard boxes (e.g., Toxic, Irritant).
-
-
Deposit Waste: Carefully transfer waste into the container using a funnel or other appropriate tools to minimize spills and dust generation. This includes the pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE (e.g., gloves).
-
Seal and Store: Keep the container tightly closed at all times except when adding waste.[5] Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like strong oxidizing agents, acids, and bases.[3]
Spill Management and Decontamination
Accidents can happen, and a prepared response is essential to mitigate exposure and environmental release.
Protocol for Small-Scale Laboratory Spills:
-
Alert and Isolate: Alert personnel in the immediate area and restrict access. Ensure the fume hood remains operational if the spill is contained within it.[6]
-
Don PPE: Put on the full PPE ensemble described in Section 2.
-
Contain and Absorb: Do not use water. Gently cover the spill with an inert absorbent material such as vermiculite, sand, or silica gel to prevent dust from becoming airborne.[2]
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled powder into your pre-labeled hazardous waste container.[1][3] Avoid any actions that create dust.
-
Decontaminate Surface: Wipe the spill area with a cloth dampened with a detergent solution (e.g., Luminox®), followed by a rinse with water, and finally a solvent rinse (e.g., 70% ethanol), if appropriate for the surface.[7] All cleaning materials must be disposed of as hazardous waste.
-
Doff PPE: Remove and dispose of all contaminated PPE in the hazardous waste container.
-
Wash Hands: Wash hands thoroughly with soap and water.
Final Disposal Pathway: A Mandated Approach
The disposal of (5-Nitrofuran-2-yl)methanamine hydrochloride is strictly regulated. There is only one acceptable endpoint: a licensed hazardous waste disposal facility.
Prohibited Disposal Methods:
-
Drain Disposal is Strictly Forbidden: Under regulations such as the EPA's 40 CFR Part 266 Subpart P, the sewering of hazardous waste pharmaceuticals is prohibited.[8][9] This compound can be harmful to aquatic life and can interfere with wastewater treatment processes.
-
Trash Disposal is Prohibited: Disposing of this chemical in the regular trash can lead to environmental contamination and endanger sanitation workers.
Caption: Disposal workflow for (5-Nitrofuran-2-yl)methanamine HCl.
Procedure for Final Disposal:
-
Accumulate Waste: Collect waste in your labeled container in the SAA. Do not exceed accumulation time or volume limits set by your institution and local regulations (e.g., no more than 55 gallons of hazardous waste).[5]
-
Request Pickup: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health & Safety (EHS) office to schedule a hazardous waste pickup.
-
Documentation: Complete any required waste manifests or pickup forms provided by EHS. This creates a cradle-to-grave tracking record, which is a legal requirement.
-
Transfer Custody: EHS personnel will collect the waste and consolidate it for shipment via a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).
By adhering to this structured and validated workflow, you ensure that the disposal of (5-Nitrofuran-2-yl)methanamine hydrochloride is performed safely, responsibly, and in full compliance with environmental regulations.
References
- (5-nitrofuran-2-yl)methanamine hydrochloride | 39221-63-1. Sigma-Aldrich.
- Safety D
- SAFETY D
- Decontamination - Biosafety Manual. Stanford Environmental Health & Safety.
- Safety D
- Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety.
- Safety D
- SAFETY D
- Safety D
- SAFETY D
- Standard Operating Procedure for Field Equipment Cleaning and Decontamination. Environmental Protection Agency (EPA).
- Biological Exposure or Spills: Response, Decontamin
- Hazardous Waste - Decontamination.
- Hazardous Waste - EHSO Manual 2025-2026. Oakland University.
- Incompatible Chemicals. Utah State University Office of Research Environmental Health and Safety.
- (5-nitrofuran-2-yl)
- Chemical Incompatibility Chart. University of Nebraska-Lincoln Environmental Health and Safety.
- Appendix K - Incompatible Chemicals. Cornell University Environment, Health and Safety.
- 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR.
- EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. JD Supra.
- (5-nitrofuran-2-yl)methanamine hydrochloride. American Elements.
- New Management Standards for Hazardous Waste Pharmaceuticals. Defense Centers for Public Health.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. ASHP.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. epa.gov [epa.gov]
- 8. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 9. ashp.org [ashp.org]
A Comprehensive Guide to the Safe Handling of (5-Nitrofuran-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for handling (5-Nitrofuran-2-yl)methanamine hydrochloride (CAS Number: 39221-63-1) in a laboratory setting.[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is imperative. The procedural recommendations outlined below are based on the known hazards associated with the nitrofuran chemical class, which are recognized for their potential carcinogenic and genotoxic properties.[2][3][4]
Hazard Assessment and Risk Mitigation
(5-Nitrofuran-2-yl)methanamine hydrochloride is a solid, likely in crystalline or powdered form. The primary concern with nitrofuran derivatives is their potential for adverse health effects.[2][3][4] While specific toxicity data for this compound is not thoroughly investigated, it is crucial to handle it with a high degree of caution.[5]
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[6]
-
Eye and Skin Irritation: Likely to cause irritation upon contact.[5][7][8]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[5][9]
-
Carcinogenicity and Genotoxicity: Nitrofuran compounds are known to have carcinogenic and genotoxic effects.[2][3][4]
Due to these potential hazards, a multi-layered Personal Protective Equipment (PPE) approach is essential to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling (5-Nitrofuran-2-yl)methanamine hydrochloride. The following table summarizes the recommended PPE.
| Body Part | PPE Item | Specification | Rationale |
| Hands | Double-gloving with chemical-resistant gloves | Nitrile or neoprene gloves.[9] | To prevent skin contact. The outer glove should be removed and disposed of immediately after handling the compound.[5][10] |
| Body | Flame-resistant lab coat | Nomex® or equivalent.[11] | To protect skin from spills and prevent clothing contamination. |
| Eyes | Chemical splash goggles and face shield | ANSI Z87.1 compliant.[11] | To protect eyes and face from splashes and airborne particles.[5][9][12] |
| Respiratory | NIOSH-approved N95 (or higher) respirator | NIOSH (US) or EN 149 (Europe).[12] | To prevent inhalation of fine powders, especially when handling outside of a fume hood.[9][11] |
| Feet | Closed-toe, chemical-resistant shoes | --- | To protect feet from spills.[11] |
Operational and Handling Plan
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Fume Hood: All handling of (5-Nitrofuran-2-yl)methanamine hydrochloride that may generate dust or aerosols, including weighing and solution preparation, should be conducted inside a certified chemical fume hood.[13]
-
Ventilation: Ensure adequate ventilation in the laboratory.[5][14]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.[15]
-
Weighing: If possible, use an analytical balance with a draft shield inside the fume hood. Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container to avoid creating dust.[15]
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated disposable materials in a designated hazardous waste container.[5]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
Workflow for Safe Handling
Caption: Workflow for handling (5-Nitrofuran-2-yl)methanamine hydrochloride.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.[16] Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[5] Seek immediate medical attention.[13]
-
Inhalation: Move the individual to fresh air.[5] If not breathing, give artificial respiration.[16] Seek medical attention.[5]
-
Ingestion: Do not induce vomiting.[13] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[13]
-
Spill: Evacuate the area.[5] Wear appropriate PPE, including respiratory protection.[12] Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[17]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with (5-Nitrofuran-2-yl)methanamine hydrochloride (e.g., used gloves, bench paper, weighing paper, contaminated vials) should be collected in a designated, labeled hazardous waste container.[15]
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[5]
-
Sharps Waste: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.[15]
-
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service.[5] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[14] Do not discharge to sewer systems.[14]
Disposal Workflow
Caption: Waste disposal workflow for (5-Nitrofuran-2-yl)methanamine hydrochloride.
Storage
Conclusion
The safe handling of (5-Nitrofuran-2-yl)methanamine hydrochloride demands a proactive and informed approach to safety. By implementing these engineering controls, personal protective measures, and handling protocols, researchers can significantly mitigate the risks associated with this compound. Always consult your institution's safety officer for specific guidance and requirements.
References
-
Occupational Safety and Health Administration (OSHA). (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
-
ToxLearner, M. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf. [Link]
-
Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
-
KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Personal safety and protective clothing. [Link]
-
Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. [Link]
-
Angene Chemical. (2024, September 16). Safety Data Sheet. [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
USDA Food Safety and Inspection Service. (n.d.). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
Anses. (2013, March 27). Scientific Opinion on nitrofurans and their metabolites in food. [Link]
-
ResearchGate. (n.d.). Hazardous ecotoxicological impact of two commonly used nitrofuran-derived antibacterial drugs: Furazolidone and nitrofurantoin. [Link]
-
Auriga Research. (2025, December 16). Nitrofuran Residue Testing in Eggs | Methods, Regulations & Safety. [Link]
-
Continental Hospitals. (2025, December 30). Why Are Nitrofuran Metabolites a Global Health Concern?[Link]
-
Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
XiXisys. (n.d.). (5-nitrofuran-2-yl)methyl N,N-dipropylcarbamodithioate | CAS 57905-46-1 GHS SDS (English). [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
Sources
- 1. (5-nitrofuran-2-yl)methanamine hydrochloride | 39221-63-1 [sigmaaldrich.com]
- 2. sitesv2.anses.fr [sitesv2.anses.fr]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. continentalhospitals.com [continentalhospitals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. agrar.basf.at [agrar.basf.at]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Personal safety and protective clothing [fao.org]
- 10. pppmag.com [pppmag.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. (5-nitrofuran-2-yl)methyl N,N-dipropylcarbamodithioate | CAS 57905-46-1 GHS SDS (English) | Free Online View & Editable Download [en.xixisys.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. download.basf.com [download.basf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
